molecular formula C8H9BrO B1265880 3-Bromophenetole CAS No. 2655-84-7

3-Bromophenetole

Cat. No.: B1265880
CAS No.: 2655-84-7
M. Wt: 201.06 g/mol
InChI Key: LQBMPJSTUHWGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophenetole is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBMPJSTUHWGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181126
Record name 3-Bromophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2655-84-7
Record name 1-Bromo-3-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2655-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromophenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromophenetole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromophenetole: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound, systematically known as 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural combination—an ethoxy group and a bromine atom positioned meta to each other on a benzene ring—provides a valuable scaffold for the construction of more complex molecules. The ethoxy group, a weak activating group, and the bromine atom, a reactive handle for cross-coupling reactions, make this compound a reagent of significant interest, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a combustible liquid under standard conditions. Its key physical and chemical properties are summarized in the table below, sourced from established chemical databases.[1][2][3]

PropertyValueSource(s)
IUPAC Name 1-bromo-3-ethoxybenzene[1][4]
Synonyms 3-Bromophenyl ethyl ether[2][4]
CAS Number 2655-84-7[1][2][4]
Molecular Formula C₈H₉BrO[1][4]
Molecular Weight 201.06 g/mol [1][2]
Appearance LiquidN/A
Boiling Point 206 °C (lit.)[2][5]
Density 1.481 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.548 (lit.)[2]
Flash Point 83 °C (181.4 °F) - closed cup[2]
SMILES CCOc1cccc(Br)c1[2]
InChIKey LQBMPJSTUHWGDE-UHFFFAOYSA-N[2]
Molecular Structure

The structure of this compound features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a bromine atom at positions 1 and 3, respectively. This meta-substitution pattern influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of this compound (1-bromo-3-ethoxybenzene).

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of this compound's identity and purity. Key expected spectral features are outlined below.[1][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region (typically δ 6.8-7.4 ppm) will display a complex splitting pattern due to the meta-substitution. The ethoxy group will present as a triplet at approximately δ 1.4 ppm (for the -CH₃) and a quartet at around δ 4.0 ppm (for the -OCH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the bromine (C-Br) will be found around δ 122 ppm, while the carbon attached to the ether oxygen (C-O) will be significantly downfield, near δ 159 ppm. The remaining four aromatic carbons will appear between δ 115-130 ppm. The ethoxy carbons will be visible at approximately δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[1][6]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), aliphatic C-H stretching for the ethyl group (~2850-2980 cm⁻¹), C=C aromatic ring stretching (~1475-1580 cm⁻¹), and a strong C-O-C ether stretching band (~1250 cm⁻¹). The C-Br stretch typically appears in the fingerprint region, below 1000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

This compound is most commonly synthesized from its precursor, 3-bromophenol, via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Protocol: Synthesis of this compound from 3-Bromophenol

This protocol is based on the well-established Williamson ether synthesis methodology.[7]

Materials:

  • 3-Bromophenol

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Ethylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality and Self-Validation:

  • Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ~9-10) but is mild enough to avoid side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is formed.[7]

  • Solvent Choice: Acetone or DMF are suitable polar aprotic solvents that facilitate Sₙ2 reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.

  • Workup Logic: The aqueous washes are critical. The NaHCO₃ wash removes any unreacted acidic 3-bromophenol. The brine wash helps to break any emulsions and remove bulk water from the organic phase before the final drying step.

  • Validation: The purity of the final product should be confirmed by the spectroscopic methods described above (NMR, IR, MS) and compared against reference spectra.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Extraction cluster_2 Purification Stage Reactants 3-Bromophenol + Iodoethane + K2CO3 Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Stirring Solvent Acetone (Solvent) Solvent->Reflux Filter Cool & Filter Solids Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve Dissolve in Diethyl Ether Concentrate->Dissolve Wash Wash with: 1. NaHCO3 (aq) 2. Water 3. Brine Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Final_Concentrate Filter & Concentrate Dry->Final_Concentrate Purify Vacuum Distillation or Column Chromatography Final_Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing aryl alkynes.

The reactivity in these transformations is generally high, following the trend I > Br > Cl for the halide leaving group.[8] The meta-position of the ethoxy group provides moderate electronic influence compared to ortho- or para-substituents, leading to predictable reactivity.[9]

In drug development, brominated aromatic compounds are invaluable building blocks.[10][11] this compound can be used to introduce the 3-ethoxyphenyl moiety into a target molecule. This fragment can influence a drug candidate's pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[10] While specific blockbuster drugs directly using this compound as a starting material are not prominently cited, its utility is analogous to other bromophenol derivatives that are key intermediates in the synthesis of APIs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[10][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][13]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors and prevent contact with skin and eyes.[7][13]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in its straightforward synthesis and the versatile reactivity of its aryl-bromide functional group. For researchers in medicinal chemistry and process development, it offers a reliable means to incorporate the 3-ethoxyphenyl group, a common motif in pharmacologically active compounds. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables its effective use in the creation of novel and complex molecular architectures.

References

An In-Depth Technical Guide to 3-Bromophenetole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of complex organic molecules, 3-Bromophenetole (1-bromo-3-ethoxybenzene) serves as a critical building block and intermediate in various fields, most notably in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the meta-positioned bromine atom and the ethoxy group, make it a versatile reagent for introducing the 3-ethoxyphenyl moiety into larger scaffolds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications, supported by established protocols and safety considerations.

Core Identification and Physicochemical Properties

At its core, this compound is an aromatic ether characterized by a bromine atom and an ethoxy group attached to a benzene ring at the 1 and 3 positions, respectively.

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueSource
IUPAC Name 1-bromo-3-ethoxybenzene[1]
CAS Number 2655-84-7[2]
Synonyms 3-Bromophenyl ethyl ether, m-Bromophenetole[2]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [2]
Appearance Not specified, likely a liquid
Boiling Point 206 °C (lit.)[2]
Density 1.481 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.548 (lit.)[2]
Flash Point 83 °C (181.4 °F) - closed cup[2]

These fundamental properties are crucial for its handling, reaction setup, and purification. The relatively high boiling point suggests that purification can be readily achieved by vacuum distillation.

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of the 3-bromophenoxide ion on an ethylating agent.

Reaction Rationale and Mechanistic Overview

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the alkoxide (in this case, a phenoxide), which then displaces a halide from a primary alkyl halide. The acidity of the phenolic proton of 3-Bromophenol (pKa ≈ 9-10) allows for its facile deprotonation by a suitable base to form the 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), leading to the formation of the ether linkage and a salt byproduct.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide Ion 3-Bromophenol->3-Bromophenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) This compound This compound 3-Bromophenoxide->this compound SN2 Attack Ethyl_Halide Ethyl Halide (e.g., EtI, EtBr)

Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Bromophenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Ethyl iodide (EtI) or ethyl bromide (EtBr)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-Bromophenol in a suitable anhydrous solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a slight excess of a base (e.g., 1.5 equivalents of K₂CO₃ or 1.1 equivalents of NaH).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the 3-bromophenoxide salt.

  • Addition of Ethylating Agent: Add a slight excess (e.g., 1.2 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons (6.5-7.5 ppm, complex multiplet), ethyl group protons (quartet around 4.0 ppm for -OCH₂- and triplet around 1.4 ppm for -CH₃).
¹³C NMR Aromatic carbons (110-160 ppm), C-Br carbon (around 122 ppm), ethoxy carbons (around 63 ppm for -OCH₂- and 15 ppm for -CH₃).[1]
IR Spectroscopy C-O-C stretching (around 1250 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching (1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.[1]

Applications in Drug Discovery and Medicinal Chemistry

While specific in-vivo or in-vitro studies on this compound itself are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established. The bromophenol moiety, in general, is found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[5][6][7]

Precursor to Biologically Active Molecules

This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including:

  • Anticancer Agents: Bromophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The 3-ethoxyphenyl group can be incorporated into larger scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

  • Antibacterial Agents: The bromophenol scaffold has shown promise in the development of new antibacterial agents, particularly against multidrug-resistant strains.[5]

  • Enzyme Inhibitors: Derivatives of bromophenols have been shown to inhibit various enzymes, suggesting their potential in treating a range of diseases.[8]

Role of the Bromo and Ethoxy Groups
  • The Bromine Atom: The bromine atom in this compound can serve as a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents at the 3-position of the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).

  • The Ethoxy Group: The ethoxy group can influence the lipophilicity and metabolic stability of a drug candidate. It can also participate in hydrogen bonding interactions with biological targets.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Source:[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the synthetic handles provided by the bromine atom and the modulating effects of the ethoxy group, makes it an attractive building block for the creation of novel and complex molecular architectures. Researchers and scientists working with this compound should be well-versed in its properties, synthesis, and safe handling procedures to effectively and responsibly harness its synthetic utility.

References

Spectroscopic data of 3-Bromophenetole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromophenetole

This guide provides a comprehensive analysis of the spectroscopic data for this compound (1-bromo-3-ethoxybenzene), a key intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by authoritative sources.

Introduction to this compound

This compound (C₈H₉BrO) is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chemical structure consists of a benzene ring substituted with a bromine atom and an ethoxy group at the meta-position. The precise characterization of this compound is critical to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Chemical and Physical Properties: [1]

Property Value
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
CAS Number 2655-84-7
Appearance Clear colorless to pale yellow liquid
Boiling Point 206 °C (lit.)

| Density | 1.481 g/mL at 25 °C (lit.) |

Molecular Structure Analysis

The arrangement of substituents on the benzene ring dictates the spectroscopic output. The ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. Their meta-positioning relative to each other influences the electronic environment of the aromatic protons and carbons, leading to a distinct and predictable spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is characterized by signals in both the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 1.0-4.0 ppm) regions.

Data Interpretation:

  • Ethoxy Protons: The ethoxy group gives rise to two signals: a triplet around δ 1.4 ppm corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene protons. The methylene (-CH₂-) protons appear as a quartet around δ 4.0 ppm, split by the three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.

  • Aromatic Protons: The four protons on the substituted benzene ring are chemically distinct, giving rise to four signals in the aromatic region. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and ethoxy substituents.

Summary of ¹H NMR Data: [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.15 t 1H Ar-H
~7.05 d 1H Ar-H
~6.85 s 1H Ar-H
~6.75 d 1H Ar-H
~4.00 q 2H -OCH₂CH₃

| ~1.40 | t | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities for the aromatic region can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Data Interpretation:

  • Aliphatic Carbons: The two carbons of the ethoxy group appear in the upfield region of the spectrum. The -CH₂- carbon is deshielded by the adjacent oxygen and appears around δ 63 ppm, while the terminal -CH₃ carbon is found further upfield around δ 15 ppm.

  • Aromatic Carbons: Six signals are observed in the aromatic region (δ 110-160 ppm). The carbon directly attached to the oxygen (C-O) is the most deshielded, appearing around δ 160 ppm. The carbon bearing the bromine (C-Br) is found around δ 123 ppm. The remaining four aromatic CH carbons have distinct chemical shifts due to their unique positions relative to the two substituents.

Summary of ¹³C NMR Data: [1]

Chemical Shift (δ) ppm Assignment
~159.9 Ar C-O
~130.8 Ar C-H
~123.6 Ar C-H
~122.9 Ar C-Br
~118.2 Ar C-H
~113.8 Ar C-H
~63.4 -OCH₂CH₃

| ~14.8 | -OCH₂CH₃ |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to a standard (e.g., residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Data Interpretation: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Summary of IR Absorption Bands: [1]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic
~2980-2850 C-H stretch Aliphatic (-CH₂, -CH₃)
~1600-1450 C=C stretch Aromatic ring
~1250 C-O stretch Aryl-alkyl ether (asymmetric)
~1040 C-O stretch Aryl-alkyl ether (symmetric)
~800-700 C-H bend Aromatic (meta-substitution)

| ~680 | C-Br stretch | Aryl bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Data Interpretation: The electron ionization (EI) mass spectrum of this compound is notable for the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of almost equal intensity.[1]

  • Molecular Ion (M⁺): A pair of peaks is observed at m/z 200 and m/z 202 , corresponding to [C₈H₉⁷⁹BrO]⁺ and [C₈H₉⁸¹BrO]⁺. The base peak in some spectra is observed at m/z 172 and 174.[1]

  • Major Fragmentation: The most common fragmentation pathway for ethers is the loss of the alkyl group. Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would lead to fragments at m/z 171 and 173. A more prominent fragmentation involves the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in ions at m/z 172 and m/z 174 , corresponding to the 3-bromophenol radical cation. This is often the base peak.[2][3]

MS_Fragmentation M This compound [C₈H₉BrO]⁺˙ m/z 200/202 F1 [M - C₂H₄]⁺˙ 3-Bromophenol radical cation m/z 172/174 M->F1 - C₂H₄ (28 Da) F2 [M - C₂H₅]⁺ [BrC₆H₄O]⁺ m/z 171/173 M->F2 - •C₂H₅ (29 Da)

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into the GC. The instrument uses a heated injection port to vaporize the sample, which is then carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.

  • MS Detection: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using 70 eV electron ionization). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (ether, aromatic ring, C-Br), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The data presented in this guide serves as a reliable reference for researchers utilizing this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromophenetole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Bromophenetole

This compound (1-bromo-3-ethoxybenzene), a halogenated aromatic ether, is a versatile intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceutical compounds and other specialty chemicals. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their scientific endeavors.

I. Solubility Profile of this compound: A Theoretical and Practical Perspective

A clear understanding of a compound's solubility in various solvent systems is fundamental for reaction design, purification, and formulation development. While explicit quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like."

Theoretical Solubility Assessment: Hansen Solubility Parameters

This structural analysis suggests that this compound will exhibit good solubility in solvents with moderate polarity and some hydrogen bonding capability.

Predicted and Observed Qualitative Solubility

Based on theoretical principles and available qualitative data, the solubility of this compound in a range of common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

SolventPolarityPredicted SolubilityRationale
Water HighInsoluble The nonpolar character of the benzene ring and ethyl group dominates over the weak polarity of the ether and bromo groups.
Methanol, Ethanol HighSoluble These polar protic solvents can engage in dipole-dipole interactions with this compound.
Isopropanol MediumSoluble Similar to methanol and ethanol, it can effectively solvate the molecule.
Acetone MediumVery Soluble A polar aprotic solvent that can engage in strong dipole-dipole interactions.
Ethyl Acetate MediumVery Soluble A moderately polar solvent with good solvating power for aromatic ethers.
Acetonitrile MediumSoluble A polar aprotic solvent capable of solvating the polar functionalities of the molecule.
Chloroform, Dichloromethane MediumVery Soluble Halogenated solvents that are effective at dissolving other halogenated compounds.
Dimethyl Sulfoxide (DMSO) HighVery Soluble A highly polar aprotic solvent with excellent solvating capabilities for a wide range of compounds.
Tetrahydrofuran (THF) MediumVery Soluble A cyclic ether that is a good solvent for other ethers and aromatic compounds.
Toluene, Hexane LowSparingly Soluble to Insoluble Nonpolar solvents that are less effective at solvating the polar aspects of this compound.
Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is the gold standard. This equilibrium-based method provides reliable and reproducible results.

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid solute and the solvent. By agitating an excess amount of the compound in the solvent for an extended period, the solvent becomes saturated. This ensures that the measured concentration represents the maximum amount of solute that can dissolve at a specific temperature, providing a definitive solubility value. The subsequent separation of the undissolved solid is critical to accurately quantify the concentration of the dissolved solute in the supernatant.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

    • Place the container in a constant temperature shaker or incubator. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle at the experimental temperature for at least 24 hours to ensure undissolved particles sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Workflow for Shake-Flask Solubility Determination.

II. Stability Profile of this compound: A Forced Degradation Approach

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are designed to accelerate the degradation of a substance under more severe conditions than those used for long-term stability testing.[1]

Rationale for Forced Degradation Studies

Forced degradation studies serve several key purposes[2]:

  • Elucidation of Degradation Pathways: By subjecting the compound to various stress conditions, potential degradation products can be generated and identified.

  • Development of Stability-Indicating Methods: The analytical methods used must be able to separate the intact compound from its degradation products, ensuring accurate quantification during stability studies.

  • Understanding Intrinsic Stability: These studies provide insights into the inherent stability of the molecule and its susceptibility to different degradation mechanisms.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form 3-bromophenol and ethanol.

  • Oxidation: The aromatic ring and the benzylic protons of the ethyl group could be susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, potentially leading to the formation of radical species and subsequent degradation products.[3][4][5][6]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, with potential cleavage of the ether bond or the carbon-bromine bond.[7][8][9]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves subjecting solutions of this compound to various stress conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid (HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide (NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.[10]

    • Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or elevated temperature.

    • Photolytic Degradation: Expose the stock solution to a controlled source of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C) in a controlled oven.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all potential degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if necessary, quantify the major degradation products.

    • Propose the degradation pathways based on the identified products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis (0.1M HCl, Heat) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis (0.1M NaOH, Heat) Base->HPLC Oxidation Oxidative Degradation (3% H2O2) Oxidation->HPLC Photo Photolytic Degradation (UV/Vis Light) Photo->HPLC Thermal Thermal Degradation (Heat) Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS PDA PDA for Peak Purity HPLC->PDA Degradation % Degradation Calculation LCMS->Degradation PDA->Degradation Products Degradant Identification Degradation->Products Pathway Pathway Elucidation Products->Pathway Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal

Forced Degradation Workflow for this compound.

III. Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the theoretical predictions and detailed experimental protocols outlined herein offer a robust starting point for researchers. By systematically applying the described methodologies, scientists and drug development professionals can generate the necessary data to confidently utilize this compound in their synthetic and formulation endeavors, ultimately accelerating the pace of innovation.

IV. References

  • Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution. (2017). PubMed. --INVALID-LINK--

  • Photochemical degradation of polybrominated diphenyl ethers. (2025). ResearchGate. --INVALID-LINK--

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). ScienceDirect. --INVALID-LINK--

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2025). ResearchGate. --INVALID-LINK--

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. --INVALID-LINK--

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park. --INVALID-LINK--

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. --INVALID-LINK--

  • Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. (2021). PubMed. --INVALID-LINK--

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Central Institute for Labour Protection - National Research Institute. --INVALID-LINK--

  • 3-Bromophenol. (n.d.). PubChem. --INVALID-LINK--

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017). SciSpace. --INVALID-LINK--

  • Consideration of Hansen Solubility Parameters. Part 3. (n.d.). --INVALID-LINK--

  • Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem. --INVALID-LINK--

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017). Semantic Scholar. --INVALID-LINK--

  • Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. (2019). PubMed. --INVALID-LINK--

  • Solvent Miscibility Table. (n.d.). --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. (2025). ResearchGate. --INVALID-LINK--

  • The shelf life study of 0.1 M Sodium hydroxide volumetric solution at different condition for analytical purpose in Laboratory. (2019). ResearchGate. --INVALID-LINK--

  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 3-Bromophenol 98%. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Properties of Common Organic Solvents. (2022). --INVALID-LINK--

  • Vapourtec Solvent Miscibility Table. (n.d.). --INVALID-LINK--

  • Polarity of Solvents. (n.d.). --INVALID-LINK--

  • The shelf life study of 0.1 M Sodium hydroxide volumetric solution at different condition for analytical purpose in Laboratory. (2019). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

References

A Comprehensive Technical Guide to 3-Bromophenetole: Commercial Availability, Purity, and Application in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromophenetole (CAS No. 2655-84-7), a key intermediate in pharmaceutical and agrochemical synthesis. The guide details its commercial availability from various suppliers, typical purity specifications, and a comparative analysis of product offerings. Furthermore, it presents validated, step-by-step protocols for purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A detailed procedure for laboratory-scale purification via fractional distillation is also provided. The synthesis of this compound through the Williamson ether synthesis is discussed, offering a reliable method for its preparation. Finally, the guide explores the applications of this versatile molecule in drug development, highlighting its role as a valuable building block in the synthesis of complex therapeutic agents.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, provides two key points of reactivity, making it a valuable intermediate in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The ethoxy group, being relatively stable, influences the molecule's lipophilicity and can play a role in its interaction with biological targets in downstream applications. These chemical properties make this compound a sought-after building block in the synthesis of pharmaceuticals and other bioactive molecules.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers catering to the research and development sector. The purity of commercially available this compound is typically high, with most suppliers offering grades of 97% or greater. It is crucial for researchers to select a supplier and purity grade that aligns with the specific requirements of their application, as trace impurities can significantly impact the outcome of sensitive synthetic steps or biological assays.

Below is a comparative table of representative commercial suppliers of this compound:

SupplierProduct NumberStated PurityAvailable Quantities
Sigma-Aldrich 45325097%5g, 25g
Thermo Scientific Chemicals B2141898% (Assay by GC: ≥97.5%)10g, 50g
BenchChem BC2655847CustomInquire for details
Apollo Scientific Inquire for detailsInquire for detailsInquire for details
Toronto Research Chemicals Inquire for detailsInquire for detailsInquire for details

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website or Certificate of Analysis for the most current information.[1][2][3][4][5]

A Certificate of Analysis (CoA) should always be requested from the supplier to confirm the purity and identity of the purchased material. The CoA will typically provide lot-specific data from analytical tests such as GC, NMR, and sometimes elemental analysis.[6][7][8]

Analytical Validation: Ensuring the Quality of this compound

Prior to its use in a synthetic workflow, it is imperative to verify the purity and identity of this compound. The following sections provide detailed protocols for the two most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information about the purity and qualitative information for the identification of potential impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5973 MSD or equivalent.

    • Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should be compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.[10] The mass spectra of any significant impurities can be analyzed to aid in their identification.

Diagram: GC-MS Workflow for Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities detect->identify calculate Calculate Area % Purity integrate->calculate NMR_Correlation cluster_structure This compound Structure cluster_spectrum Expected ¹H NMR Signals struct A Triplet (3H, -CH3) struct->A a B Quartet (2H, -O-CH2-) struct->B b C Multiplet (4H, Aromatic) struct->C c Fractional_Distillation A Heating Mantle B Distilling Flask C Fractionating Column D Thermometer E Condenser F Receiving Flask G Water Out H Water In Williamson_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix Mix 3-Bromophenol & Base add Add Ethyl Iodide mix->add reflux Reflux add->reflux filter Filter reflux->filter extract Extract filter->extract dry Dry & Concentrate extract->dry distill Fractional Distillation dry->distill

References

Potential research applications of 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 3-Bromophenetole

Abstract

This compound (1-bromo-3-ethoxybenzene) is a halogenated aromatic ether that has emerged as a versatile and strategic building block in modern organic synthesis. Its unique trifecta of functionalities—a reactive carbon-bromine bond, a stable ethoxy group, and an aromatic scaffold—provides a powerful platform for the construction of complex molecular architectures. This guide delves into the core research applications of this compound, with a specific focus on its utility in medicinal chemistry for the development of novel therapeutics and in materials science for the synthesis of advanced organic functional materials. We will explore the causality behind its selection in synthetic strategies, provide detailed, field-proven experimental protocols for its key transformations, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.

Introduction: The Molecular Logic of this compound

At its core, this compound is an aromatic compound distinguished by two key functional groups that dictate its synthetic utility:

  • The Bromo Group: Positioned at the meta-position of the benzene ring, the bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern molecular construction.

  • The Ethoxy Group: Unlike a free hydroxyl group found in its precursor, 3-bromophenol, the ethyl ether in this compound is chemically robust and generally non-reactive under common cross-coupling conditions. This stability serves two primary purposes: it acts as a protecting group for the phenol, preventing unwanted side reactions, and it modulates the molecule's physicochemical properties, increasing its lipophilicity compared to its phenolic counterpart. This modification can be crucial for influencing the solubility and pharmacokinetic profile of derivative compounds in drug discovery contexts.

The combination of a reactive site (Br) and a modulating, stable group (OEt) makes this compound a prime starting material for systematic and iterative synthetic campaigns.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2655-84-7
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.481 g/mL at 25 °C
Boiling Point 206 °C
Refractive Index n20/D 1.548
Solubility Soluble in organic solvents like ethanol, ether, and chloroform

Synthesis of this compound: A Standard Protocol

The most direct and common synthesis of this compound is via the Williamson ether synthesis, starting from its readily available precursor, 3-bromophenol. This reaction involves the deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-bromophenol and iodoethane.

Materials:

  • 3-bromophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

  • Iodoethane (C₂H₅I, 1.2 eq)

  • Acetone, anhydrous

  • Reaction flask, condenser, magnetic stirrer

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 3-bromophenol).

  • Reagent Addition: Add iodoethane (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-bromophenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity after the extractive work-up.

Causality: The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions with the iodoethane. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction, and its boiling point allows for a convenient reflux temperature.

Synthesis_Workflow 3-Bromophenol 3-Bromophenol reagents + Iodoethane (C₂H₅I) + K₂CO₃ (Acetone, Reflux) 3-Bromophenol->reagents This compound This compound reagents->this compound

Caption: Williamson ether synthesis of this compound.

Application I: Medicinal Chemistry and Drug Discovery

Halogenated compounds, particularly bromo-aromatics, are foundational building blocks in medicinal chemistry.[1] The bromine atom can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and, most importantly, serve as a synthetic linchpin for diversification. This compound is an ideal starting point for creating libraries of novel compounds for biological screening.

Core Strategy: Diversification via Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that can forge new bonds with a variety of coupling partners. This allows for the rapid and modular assembly of complex molecules from simple, commercially available starting materials.

Drug_Discovery_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diverse Scaffolds A This compound B Suzuki-Miyaura + R-B(OH)₂ A->B C Sonogashira + R-C≡CH A->C D Buchwald-Hartwig + R₂NH A->D E Biaryl Ethers B->E F Alkynyl Ethers C->F G Aminoaryl Ethers D->G

Caption: Diversification of this compound in drug discovery.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals.

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask and inert atmosphere setup

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a Schlenk flask equipped with a condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Loading: Under a positive flow of inert gas, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) to the flask.

  • Solvent Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Solvents should be degassed by bubbling with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-ethoxybiphenyl.

Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination.[2] The base (K₂CO₃) is crucial for activating the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step. A two-phase solvent system like toluene/water is often effective, with the aqueous phase supporting the base and the organic phase dissolving the substrates and catalyst.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating aryl-alkyne structures that are key intermediates in natural product synthesis and materials science.[3]

Objective: To couple this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride, 0.02 eq)

  • Copper(I) Iodide (CuI, 0.04 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous, degassed THF, followed by this compound (1.0 eq), and finally triethylamine (2.0-3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. It is often complete within 2-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of Celite to remove the catalyst residues and amine salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality: This reaction operates via two interconnected catalytic cycles. The palladium cycle activates the aryl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall reaction rate.[3] Triethylamine acts as both the base to deprotonate the alkyne and the solvent.

Application II: Organic Materials Science

The precise, stepwise construction of complex aromatic systems makes this compound a valuable building block for organic functional materials, such as those used in organic electronics (OLEDs, OPVs). The ability to perform sequential, site-selective cross-coupling reactions allows for the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties.

Materials_Synthesis_Workflow A This compound R1 Reaction 1 (e.g., Suzuki) A->R1 B Functionalized Phenetole R1->B R2 Further Functionalization B->R2 C Oligomer / Polymer Precursor R2->C

References

A Technical Guide to the Synthetic Utility of 3-Bromophenetole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Properties

Overview of 3-Bromophenetole

This compound, or 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether that serves as a versatile and highly valuable precursor in organic synthesis. Its structure features a benzene ring substituted with a bromine atom and an ethoxy group at the meta-position. This specific arrangement of functional groups—a reactive aryl bromide handle for cross-coupling and metallation reactions, combined with a stable, lipophilic ethoxy group—makes it an ideal building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The bromine atom provides a reliable site for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, while the ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives.

This guide provides an in-depth exploration of the core synthetic transformations involving this compound, focusing on the causality behind experimental choices and providing field-proven protocols for its application.

Caption: Chemical structure of this compound (1-bromo-3-ethoxybenzene).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
CAS Number 2655-84-7[2]
Appearance Liquid
Boiling Point 206 °C (lit.)
Density 1.481 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.548 (lit.)
Flash Point 83 °C (181.4 °F) - closed cup
Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or mist.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[3]

Section 2: The Aryl Bromide Moiety: A Hub for Cross-Coupling Reactions

The bromine atom on the aromatic ring is the primary site of reactivity, making this compound an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern pharmaceutical and materials science for creating complex molecular architectures.[5]

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling an organoboron species with an organohalide.[6] For this compound, this reaction enables the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the 3-position, a key step in building molecular complexity.[7]

Mechanism and Rationale: The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the efficiency of this step.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br (Ar = 3-ethoxyphenyl) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R'-B(OH)₂ + Base ArPdR Ar-Pd(II)L₂-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Reagents Ar-Br + R'-B(OH)₂ + Base Reagents->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Ethoxy-1,1'-biphenyl

This protocol describes a representative Suzuki coupling of this compound with phenylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 201 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg). The choice of catalyst and ligand is critical; for less reactive substrates, more sophisticated ligands like XPhos may be required.[9]

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 5 mL). The use of a biphasic system with a phase-transfer catalyst can sometimes improve yields.[6]

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-1,1'-biphenyl.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[10][11] This palladium-catalyzed reaction allows for the coupling of this compound with a vast array of primary and secondary amines under relatively mild conditions, overcoming the limitations of older methods like the Goldberg reaction.[5][11]

Mechanism and Rationale: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.

  • Oxidative Addition: Pd(0) adds to the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium amido complex. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical to facilitate reductive elimination and prevent side reactions.[10][11]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br (Ar = 3-ethoxyphenyl) OxAdd->ArPdBr AmineCoord Amine Coordination & Deprotonation ArPdBr->AmineCoord HNR¹R² + Base ArPdAmido Ar-Pd(II)L₂-NR¹R² AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product Reagents Ar-Br + HNR¹R² + Base Reagents->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-benzyl-3-ethoxyaniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a stir bar, Pd₂(dba)₃ (0.02 mmol, 18 mg), a suitable phosphine ligand like (±)-BINAP (0.05 mmol, 31 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 201 mg) and benzylamine (1.2 mmol, 129 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction's completion by TLC or LC-MS.[12]

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and wash with brine (2 x 15 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography to obtain the desired N-arylated amine.[12]

Copper-Catalyzed Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[13][14] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements with specific ligands have made the Ullmann reaction more practical for synthesizing molecules like those derived from this compound.[15][16]

Experimental Protocol: Synthesis of 1-ethoxy-3-phenoxybenzene

  • Reaction Setup: Combine this compound (1.0 mmol, 201 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (CuI, 0.1 mmol, 19 mg), a ligand such as 1,10-phenanthroline (0.2 mmol, 36 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg) in a sealable reaction vessel.

  • Solvent Addition: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3-5 mL).

  • Reaction: Seal the vessel and heat to 120-150 °C for 12-24 hours. The high temperature is typically necessary to drive the reaction.[13]

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate or toluene. Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Section 3: Formation and Reactivity of the Grignard Reagent

Treating this compound with magnesium metal converts the electrophilic aryl bromide into a potent nucleophilic organometallic species—the Grignard reagent.[17] This transformation, known as an umpolung (polarity reversal), opens a different avenue of reactivity, allowing for the formation of C-C bonds with a wide range of electrophiles like aldehydes, ketones, and CO₂.[18]

3.1 Principles of Grignard Reagent Formation

The reaction involves the oxidative insertion of magnesium metal into the C-Br bond.[18]

  • Conditions: The reaction is extremely sensitive to moisture and protic solvents, which will quench the Grignard reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19]

  • Initiation: Initiation can be sluggish due to a passivating layer of magnesium oxide on the metal surface. Activating agents like a small crystal of iodine or 1,2-dibromoethane are often used to start the reaction.[17] The use of THF as a solvent is often preferred for less reactive aryl bromides.[20]

3.2 Protocol: Grignard Formation and Reaction with Benzophenone

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine and gently warm with a heat gun under inert gas flow until violet iodine vapor is observed.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 mmol, 201 mg) in anhydrous THF (5 mL).

  • Grignard Formation: Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color fades and gentle refluxing begins. Once started, add the remaining solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir for 1-2 hours.[21]

  • Reaction with Electrophile: Cool the newly formed Grignard reagent (3-ethoxyphenylmagnesium bromide) to 0 °C. Add a solution of benzophenone (1.0 mmol, 182 mg) in anhydrous THF dropwise.

  • Workup and Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol via column chromatography.

Section 4: Reactivity of the Phenetole Moiety

While the aryl bromide is the primary handle for synthetic transformations, the ethoxy group is not merely a spectator. It can be strategically cleaved to unmask a phenol, a functional group that is itself a valuable precursor for further reactions or a key pharmacophore in a target molecule.

Ether Cleavage: Deprotection to 3-Bromophenol

Aryl ethers are generally stable but can be cleaved under strongly acidic or Lewis acidic conditions.[22][23] This reaction is essentially a nucleophilic substitution on the ethyl group.[24]

  • Reagent Selection: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl and aryl ethyl ethers at low temperatures, often providing high yields and chemoselectivity, especially when other acid-labile groups are present.[25][26] Strong protic acids like HBr or HI can also be used, but typically require higher temperatures.[23][27] The reaction with HBr proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the less-hindered ethyl carbon.[27]

Experimental Protocol: Cleavage of this compound to 3-Bromophenol

  • Reaction Setup: Dissolve this compound (1.0 mmol, 201 mg) in anhydrous dichloromethane (DCM, 5 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at low temperature, allowing it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Once the starting material is consumed, cool the reaction back to 0 °C and quench it by the slow addition of water or methanol.

  • Purification: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude 3-bromophenol by column chromatography or distillation.

Section 5: Summary of Synthetic Transformations

This compound is a nodal point for accessing a diverse array of chemical structures critical for drug discovery and materials science. The primary transformations are summarized in the workflow below.

workflow Start This compound Suzuki 3-Aryl/Alkyl Phenetoles (C-C Formation) Start->Suzuki Suzuki Coupling [Pd], R-B(OH)₂ Buchwald 3-Amino Phenetoles (C-N Formation) Start->Buchwald Buchwald-Hartwig [Pd], R₂NH Ullmann 3-Aryloxy Phenetoles (C-O Formation) Start->Ullmann Ullmann Condensation [Cu], Ar-OH Grignard 3-Ethoxyphenyl- magnesium Bromide Start->Grignard Mg, THF Cleavage 3-Bromophenol (Deprotection) Start->Cleavage Ether Cleavage BBr₃ or HBr GrignardProduct Alcohols, Carboxylic Acids (C-C Formation) Grignard->GrignardProduct + Electrophile (e.g., R₂C=O, CO₂)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromophenetole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Aryl Ethers

The Williamson ether synthesis, a robust and versatile method for the preparation of ethers, remains a cornerstone of modern organic synthesis since its discovery by Alexander Williamson in 1850.[1] This nucleophilic substitution reaction (SN2) provides a reliable pathway for the formation of both symmetrical and asymmetrical ethers.[2][3] The synthesis of 3-bromophenetole, an important intermediate in the development of pharmaceuticals and other fine chemicals, serves as an excellent case study for the application of this classical reaction to produce aryl ethers. This document provides a detailed protocol for the synthesis of this compound from 3-bromophenol and ethyl bromide, emphasizing the mechanistic rationale behind the experimental design to ensure reproducibility and high yield.

Mechanistic Considerations: An SN2 Pathway

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry if the carbon is chiral.[4][5] In the synthesis of this compound, the key steps are:

  • Deprotonation: The phenolic proton of 3-bromophenol is acidic and is deprotonated by a suitable base to form the more nucleophilic 3-bromophenoxide anion.

  • Nucleophilic Attack: The 3-bromophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide.

  • Displacement: This concerted step results in the formation of the ether linkage and the displacement of the bromide leaving group.[1][4]

The choice of a primary alkyl halide, such as ethyl bromide, is crucial as the SN2 reaction is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base, leading to the formation of alkenes as side products.[4]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromophenol and ethyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
3-BromophenolC₆H₅BrO173.015.00 g0.0289Corrosive, handle with care.[6]
Ethyl bromideC₂H₅Br108.974.72 g (3.2 mL)0.0433Flammable, carcinogen.[3][5]
Potassium CarbonateK₂CO₃138.215.99 g0.0433Anhydrous
AcetoneC₃H₆O58.0850 mL-Dry, ACS grade
Diethyl ether(C₂H₅)₂O74.12As needed-Anhydrous
Saturated NaCl (brine)NaCl(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Reaction Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 3-bromophenol, potassium carbonate, and acetone in a flask B Add ethyl bromide dropwise A->B C Reflux the mixture B->C D Cool and filter the reaction mixture C->D E Extract with diethyl ether D->E F Wash with brine E->F G Dry the organic layer F->G H Remove solvent (rotary evaporation) G->H I Characterize the product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromophenol (5.00 g, 0.0289 mol), anhydrous potassium carbonate (5.99 g, 0.0433 mol), and 50 mL of dry acetone.

    • Causality Explored: Potassium carbonate is a mild base suitable for deprotonating the phenol without promoting significant side reactions. Acetone is a polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[2]

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl bromide (3.2 mL, 0.0433 mol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle. Continue refluxing for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Expert Insight: A typical Williamson ether synthesis is conducted at temperatures between 50 to 100 °C and is generally complete within 1 to 8 hours.[2][3] Monitoring by TLC allows for the determination of reaction completion, preventing unnecessary heating that could lead to side product formation.

  • Work-up: Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using vacuum filtration and wash the solid with a small amount of acetone.

  • Work-up: Extraction: Transfer the filtrate to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Work-up: Washing: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Separate the layers and discard the aqueous layer.

  • Work-up: Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. For higher purity, the product can be further purified by vacuum distillation or column chromatography.

Self-Validating Systems: Ensuring Trustworthiness

The integrity of this protocol is maintained through in-process controls and final product characterization.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of the starting material (3-bromophenol) and the formation of the product (this compound). This allows for real-time assessment of the reaction's progress.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the product. The ¹H NMR spectrum of this compound is expected to show a characteristic triplet and quartet for the ethyl group, in addition to the aromatic protons.

    • Infrared (IR) Spectroscopy: The IR spectrum should show the presence of C-O-C stretching vibrations characteristic of an ether and the absence of the broad O-H stretch of the starting phenol.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of this compound (200.06 g/mol for the most abundant isotopes).[8]

Reaction Mechanism Diagram

Williamson_Mechanism phenol 3-Bromophenol arrow1 base K₂CO₃ (Base) ethyl_bromide Ethyl Bromide arrow2 phenoxide 3-Bromophenoxide (Nucleophile) phenoxide->arrow2 product This compound salts KHCO₃ + KBr plus1 + plus2 + arrow1->phenoxide arrow2->product

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Phenetole Moiety in Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in the creation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[4][5][6] 3-Bromophenetole is a valuable and readily available building block for these syntheses. The phenetole group (an ethyl ether of a phenol) can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This guide provides a comprehensive overview, detailed protocols, and practical insights for the successful application of this compound in Suzuki coupling reactions.

Mechanistic Underpinnings: A Self-Validating Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which ensures the regeneration of the active catalyst.[1][2][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. The base activates the organoboron reagent, making this transfer more facile.[2][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 90°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Dry Dry and Concentrate Workup->Dry Chromatography Flash Column Chromatography Dry->Chromatography Product Isolated Product Chromatography->Product

References

Application Note: A Comprehensive Guide to the Preparation of 3-Ethoxy-phenylmagnesium Bromide from 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of the Grignard reagent, 3-ethoxyphenylmagnesium bromide, from its corresponding aryl halide, 3-bromophenetole. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed protocol grounded in mechanistic principles and field-proven safety practices.

Theoretical Framework: The Grignard Reaction with Aryl Ethers

The formation of a Grignard reagent, an organomagnesium halide, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[3] This powerful transformation enables the synthesis of a vast array of complex molecules, including alcohols, carboxylic acids, and ketones.[4][5][6]

The synthesis of 3-ethoxyphenylmagnesium bromide from this compound follows the general mechanism of Grignard reagent formation.[3][4] The reaction is initiated by the transfer of an electron from the magnesium metal to the antibonding orbital of the C-Br bond in this compound. This results in the formation of a radical anion, which subsequently fragments to yield an aryl radical and a bromide anion. The aryl radical then reacts with the magnesium radical cation (Mg•+) to form the final Grignard reagent.

The presence of the ethoxy group at the meta position of the benzene ring is generally well-tolerated in Grignard reactions. Ethers are typically used as solvents for these reactions due to their ability to solvate and stabilize the forming Grignard reagent through coordination with the magnesium center.[3][7] However, it is crucial to employ anhydrous conditions, as any protic species, such as water, will readily protonate the highly basic Grignard reagent, leading to the formation of phenetole and rendering the reagent inactive for its intended purpose.[8][9][10]

Mechanistic Pathway

Grignard_Formation cluster_intermediates Intermediates This compound This compound Radical_Anion [Ar-Br]•- Mg•+ This compound->Radical_Anion Single Electron Transfer Mg Mg(0) Mg->Radical_Anion Aryl_Radical Ar• Radical_Anion->Aryl_Radical Fragmentation Bromide_Anion Br- Radical_Anion->Bromide_Anion Mg_Radical_Cation Mg•+ Radical_Anion->Mg_Radical_Cation Grignard_Reagent 3-EtO-C6H4-MgBr Aryl_Radical->Grignard_Reagent Bromide_Anion->Grignard_Reagent Mg_Radical_Cation->Grignard_Reagent

Caption: Formation of 3-ethoxyphenylmagnesium bromide.

Essential Safety Considerations

Grignard reactions are exothermic and involve flammable materials, necessitating strict adherence to safety protocols.[11][12][13]

  • Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are highly flammable.[14] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[11] A fire extinguisher suitable for solvent fires (Class B) and a safety shower should be readily accessible.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous.[12] The reaction should be equipped with an efficient reflux condenser and a cooling bath (ice-water) to manage the reaction temperature.[9]

  • Moisture Sensitivity: Grignard reagents react violently with water.[10] All glassware must be rigorously dried, and anhydrous solvents must be used.[8][15] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves, must be worn at all times.[11][12]

Detailed Experimental Protocol

This protocol outlines the preparation of 3-ethoxyphenylmagnesium bromide. All glassware should be oven-dried (120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

Reagents and Equipment
Reagent/EquipmentSpecificationsPurpose
This compound>98% purity, anhydrousStarting material
Magnesium turnings>99.5% purityReactant
IodineCrystal, reagent gradeActivating agent
Anhydrous diethyl ether or THF<50 ppm H₂OSolvent
Three-neck round-bottom flaskSized appropriately for the reaction scaleReaction vessel
Reflux condenserTo prevent solvent loss
Dropping funnelFor controlled addition of the halide
Magnetic stirrer and stir barFor efficient mixing
Nitrogen or Argon gas supplyHigh purityTo maintain an inert atmosphere
Heating mantle or oil bathFor controlled heating
Ice-water bathFor cooling and temperature control
Step-by-Step Procedure

Workflow for Grignard Reagent Preparation

Caption: Experimental workflow for the synthesis.

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser and the side arm of the dropping funnel should be fitted with a gas inlet adapter connected to a nitrogen or argon line with a bubbler. Purge the entire system with the inert gas for at least 15-20 minutes.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine.[16][17] The iodine will react with the magnesium surface to form magnesium iodide, which helps to remove the passivating oxide layer.[18][19]

  • Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the flask, enough to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent. Add a small amount (approximately 10%) of this solution to the magnesium suspension.

  • Observation and Control: The reaction mixture may become cloudy, and gentle bubbling from the magnesium surface should be observed, indicating the initiation of the reaction. The disappearance of the iodine color is also an indicator.[20] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[15] Be prepared to cool the flask in an ice-water bath if the reaction becomes too vigorous.[9]

  • Addition of Aryl Halide: Once the reaction has initiated and is proceeding at a controlled rate, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 3-ethoxyphenylmagnesium bromide will typically be grayish and cloudy.

  • Use of the Grignard Reagent: The prepared Grignard reagent is not typically isolated and should be used immediately in the subsequent synthetic step. The concentration of the Grignard reagent can be determined by titration if necessary.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all glassware is rigorously dried and use freshly opened or distilled anhydrous solvent.[15]- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[16][17]- Gently crush some of the magnesium turnings with a dry glass rod.
Reaction starts but then stops - Insufficient activation of magnesium.- Low concentration of the halide.- Apply gentle warming to restart the reaction.- Add the halide solution at a slightly faster rate initially to build up a local concentration.
Formation of a white precipitate (Wurtz coupling product) - High local concentration of the aryl halide.- Overheating.- Ensure slow, controlled addition of the this compound solution.- Maintain a gentle reflux and avoid excessive heating.

References

The Strategic Utility of 3-Bromophenetole in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthetic versatility of 3-bromophenetole, an aromatic ether building block, reveals its significant potential in the development of next-generation agrochemicals. This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in the synthesis of high-value fungicidal and herbicidal scaffolds. By harnessing key cross-coupling methodologies, this readily available starting material can be efficiently transformed into complex molecular architectures, paving the way for novel crop protection solutions.

Introduction: The Emerging Role of this compound in Agrochemical Innovation

This compound (1-bromo-3-ethoxybenzene) is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique combination of a bromine atom and an ethoxy group on the benzene ring provides two distinct points for chemical modification. The bromine atom is particularly amenable to a variety of powerful carbon-carbon, carbon-oxygen, and carbon-nitrogen bond-forming reactions, which are the cornerstones of modern agrochemical synthesis. Phenol derivatives, in general, are recognized for their wide range of biological activities, making them attractive starting points for the development of new pesticides.[2] This guide will focus on three pivotal transformations of this compound: Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination, and their application in the synthesis of agrochemical precursors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₉BrOPubChem
Molecular Weight 201.06 g/mol PubChem
Appearance Clear, colorless to light yellow liquidChemBK
Boiling Point 206 °C (lit.)Sigma-Aldrich
Density 1.481 g/mL at 25 °C (lit.)Sigma-Aldrich
Solubility Insoluble in water; soluble in organic solvents like ether and benzene.[3]ChemBK

Safety and Handling: this compound is an irritant and may cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood.[5] In case of contact, rinse the affected area immediately with plenty of water.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

Core Synthetic Applications in Agrochemical Development

The strategic functionalization of the this compound core allows for the construction of key agrochemical scaffolds. The following sections provide detailed protocols for three indispensable cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Fungicides

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7][8] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a powerful tool in agrochemical synthesis.[8] For instance, the biaryl structure is a key feature in many modern fungicides, such as boscalid.[5][9]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Setup Combine Reagents under Inert Atmosphere This compound->Reaction_Setup Boronic_Acid Aryl Boronic Acid/Ester Boronic_Acid->Reaction_Setup Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat to Reaction Temperature (e.g., 90°C) Reaction_Setup->Heating Quenching Cool and Quench Reaction Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 3-Arylphenetole (Agrochemical Precursor) Purification->Product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Setup Combine Reagents under Inert Atmosphere This compound->Reaction_Setup Phenol Substituted Phenol Phenol->Reaction_Setup Catalyst_System Copper Catalyst (e.g., CuI) + Ligand (optional) Catalyst_System->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat to Reaction Temperature (e.g., 120°C) Reaction_Setup->Heating Workup Cool, Dilute, and Filter Heating->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Substituted Diphenyl Ether (Herbicide Precursor) Purification->Product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Setup Combine Reagents under Inert Atmosphere This compound->Reaction_Setup Amine Substituted Amine/Aniline Amine->Reaction_Setup Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat to Reaction Temperature (e.g., 100°C) Reaction_Setup->Heating Workup Cool, Dilute, and Filter Heating->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product N-(3-ethoxyphenyl)aniline Derivative Purification->Product

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromophenetole as a Versatile Precursor for Heterocyclic Scaffolds

This compound is a readily available and versatile starting material in organic synthesis, particularly for the construction of diverse heterocyclic frameworks. Its structure, featuring a reactive bromine atom on an electron-rich phenoxy ring, makes it an ideal substrate for a multitude of transition metal-catalyzed cross-coupling reactions.[1][2] These reactions provide efficient and modular routes to carbon-carbon and carbon-heteroatom bond formation, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] The ethoxy group at the meta-position can influence the electronic properties and reactivity of the aromatic ring, and can be a key feature in the final target molecules or a handle for further functionalization.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various novel heterocyclic compounds from this compound. We will explore several powerful synthetic strategies, including Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the classic Ullmann condensation. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility for researchers in the field.

Strategic Approaches to Heterocycle Synthesis from this compound

The strategic disconnection of target heterocyclic systems often leads back to key bond formations that can be achieved using this compound as a key building block. The choice of synthetic route is dictated by the desired heterocyclic core. The following diagram illustrates the divergent synthetic possibilities from this common precursor.

G cluster_start Starting Material cluster_products Target Heterocyclic Scaffolds This compound This compound Benzofurans Benzofurans This compound->Benzofurans Pd-catalyzed Annulation Carbazoles Carbazoles This compound->Carbazoles Buchwald-Hartwig Amination Phenoxazines Phenoxazines This compound->Phenoxazines Ullmann Condensation or Buchwald-Hartwig Amination Alkynyl Phenetoles (for further cyclization) Alkynyl Phenetoles (for further cyclization) This compound->Alkynyl Phenetoles (for further cyclization) Sonogashira Coupling

Caption: Divergent synthetic pathways from this compound to key heterocyclic cores.

Protocol 1: Palladium-Catalyzed Synthesis of Benzofurans

The synthesis of benzofurans, a privileged scaffold in medicinal chemistry, can be achieved from this compound through a palladium-catalyzed annulation reaction with a suitable coupling partner.[5][6][7] This protocol details a one-pot synthesis of a substituted benzofuran derivative.

Rationale and Mechanistic Insight

The reaction proceeds via an initial oxidative addition of the palladium(0) catalyst to the aryl bromide bond of this compound. Subsequent coordination and insertion of an alkyne, followed by intramolecular cyclization and reductive elimination, furnishes the benzofuran ring system.[8][9] The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields and selectivity.

Experimental Workflow

Caption: General workflow for palladium-catalyzed benzofuran synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired terminal alkyne (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

ParameterValueRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand SPhosA sterically hindered biarylphosphine ligand that promotes efficient catalytic turnover.[10]
Base K₂CO₃A mild inorganic base suitable for this transformation.
Solvent TolueneA high-boiling, non-polar solvent appropriate for the reaction temperature.
Temperature 100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Protocol 2: Buchwald-Hartwig Amination for Carbazole Synthesis

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed to synthesize carbazole derivatives from this compound and a suitable aniline precursor.[11][12][13]

Rationale and Mechanistic Insight

This palladium-catalyzed cross-coupling reaction involves the oxidative addition of palladium(0) to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10][14] The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.[13]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Inert Atmosphere Reaction cluster_workup Product Isolation reagents Weigh Reagents: This compound, Amine, Pd Precatalyst, Ligand, Base, Solvent setup Assemble oven-dried glassware under Argon reagents->setup addition Add reagents and solvent setup->addition heating Heat with stirring addition->heating filter Filter through Celite heating->filter Monitor by TLC/LC-MS concentrate Concentrate in vacuo filter->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding aniline (1.1 mmol, 1.1 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand like XPhos (0.03 mmol, 3 mol%).

  • Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) and anhydrous dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 16-24 hours. Monitor the reaction for the disappearance of starting materials.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel, eluting with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired carbazole derivative.

ParameterValueRationale
Precatalyst Pd₂(dba)₃A stable Pd(0) source.
Ligand XPhosA bulky, electron-rich phosphine ligand that facilitates the coupling of a wide range of substrates.[10]
Base NaOtBuA strong base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent DioxaneA polar aprotic solvent with a high boiling point suitable for this reaction.[14]
Temperature 110 °CEnsures a reasonable reaction rate for the C-N bond formation.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Phenetoles

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[15][16] This reaction provides a direct route to 3-alkynylphenetole derivatives, which are versatile intermediates for the synthesis of various heterocycles through subsequent cyclization reactions.[17]

Rationale and Mechanistic Insight

The Sonogashira coupling is co-catalyzed by palladium and copper.[15] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to this compound. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[18]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) salt, Base, and Solvent degas Degas the reaction mixture reagents->degas react Stir at room temperature or with gentle heating degas->react filter Filter to remove solids react->filter Monitor by TLC extract Aqueous workup and extraction filter->extract purify Purify by column chromatography extract->purify

Caption: General workflow for Sonogashira coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a mixture of THF (5 mL) and triethylamine (Et₃N, 2 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Stir the reaction at room temperature for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-alkynylphenetole.

ParameterValueRationale
Pd Catalyst Pd(PPh₃)₄A widely used and effective palladium(0) catalyst for Sonogashira couplings.
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[18]
Base/Solvent Et₃NActs as both a base to neutralize the HBr formed and as a solvent.
Solvent THFCo-solvent to ensure solubility of all reactants.
Temperature Room TemperatureThe reaction is often efficient at mild temperatures.[15]

Protocol 4: Ullmann Condensation for Phenoxazine Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds.[19][20] It can be applied to the synthesis of phenoxazines from this compound and 2-aminophenol. Phenoxazines are an important class of heterocycles with diverse biological activities.[21][22][23]

Rationale and Mechanistic Insight

The traditional Ullmann reaction often requires harsh conditions.[19] However, modern modifications using ligands can facilitate the reaction under milder conditions. The reaction is believed to proceed through an oxidative addition of copper(0) or copper(I) to the aryl halide, followed by coordination of the nucleophile (the amino group of 2-aminophenol) and subsequent reductive elimination to form the C-N bond, followed by intramolecular C-O bond formation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, 2-Aminophenol, Cu Catalyst, Ligand (optional), Base, Solvent setup Set up reaction under inert atmosphere reagents->setup heat Heat to high temperature setup->heat cool Cool and dilute heat->cool Monitor by TLC filter Filter to remove solids cool->filter purify Purify by chromatography or recrystallization filter->purify

Caption: General workflow for Ullmann condensation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), 2-aminophenol (1.2 mmol, 1.2 equiv), copper(I) oxide (Cu₂O, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Heat the reaction mixture at 140-160 °C for 24-48 hours under an inert atmosphere. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired phenoxazine.

ParameterValueRationale
Catalyst Cu₂OA common and inexpensive copper catalyst for Ullmann reactions.
Base K₂CO₃A strong base required for the condensation reaction.
Solvent DMFA high-boiling polar solvent that can solubilize the reactants and facilitate the reaction at high temperatures.
Temperature 140-160 °CHigh temperatures are often necessary for traditional Ullmann couplings.[19]

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide, based on well-established and powerful transition metal-catalyzed cross-coupling reactions and classic condensation methods, provide researchers with reliable and adaptable procedures for their synthetic endeavors. By understanding the underlying principles and carefully controlling the reaction parameters, these methods can be effectively applied to generate diverse libraries of novel heterocyclic molecules for drug discovery and development.

References

Application Notes & Protocols: 3-Bromophenetole as a Versatile Precursor in the Synthesis of Calamitic Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-bromophenetole as a pivotal starting material for the synthesis of advanced liquid crystal (LC) materials. Moving beyond a simple recitation of procedures, this document elucidates the strategic importance of the phenetole moiety and the bromo functional group in designing calamitic (rod-like) mesogens. We detail field-proven protocols for key carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as subsequent modifications to yield Schiff base and ester-linked liquid crystals. The causality behind experimental choices—from catalyst selection to reaction conditions—is explained to empower researchers in the rational design of novel mesogenic compounds with tailored properties.

Introduction: The Strategic Value of this compound in Mesogen Design

The pursuit of novel liquid crystal materials with specific thermal and electro-optical properties is a cornerstone of display technology and photonics. The molecular architecture of a thermotropic liquid crystal dictates its mesomorphic behavior, such as the formation of nematic, smectic, or cholesteric phases upon temperature changes.[1] Calamitic liquid crystals, characterized by their elongated, rod-like shape, are typically composed of a rigid core, flexible terminal groups, and connecting linkages.[2][3][4]

This compound (3-ethoxyphenyl bromide) emerges as a highly valuable and versatile building block in this context. Its structure offers a unique combination of features:

  • The Phenetole Moiety: The terminal ethoxy group (-OCH₂CH₃) provides a degree of flexibility and influences the molecule's aspect ratio and intermolecular interactions. This terminal chain is crucial for modulating melting points and promoting the formation of desired mesophases.[5]

  • The Bromo-Functional Group: The bromine atom at the meta-position serves as an excellent reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and controlled elongation of the molecular core, a fundamental strategy in building the rigid framework of a liquid crystal molecule.[6][7]

This guide provides detailed protocols for leveraging these features to construct diverse liquid crystal scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction setup and safety.

PropertyValue
Chemical Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 231-232 °C
Density 1.41 g/mL at 25 °C
CAS Number 585-86-4

Core Synthetic Pathways: From Precursor to Mesogen

The transformation of this compound into a liquid crystalline molecule primarily involves the construction of a rigid core, often comprising multiple aromatic rings. Palladium-catalyzed cross-coupling reactions are the workhorses of this synthetic endeavor, offering high yields and functional group tolerance.[8]

G cluster_reactions Key Cross-Coupling Reactions cluster_cores Resulting Liquid Crystal Cores start This compound suzuki Suzuki-Miyaura Coupling (with Ar-B(OH)₂) start->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkene) start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira Pd/Cu Catalysts, Base biphenyl Biphenyl Core suzuki->biphenyl stilbene Stilbene Core heck->stilbene tolane Tolane Core sonogashira->tolane

Figure 1: Synthetic pathways from this compound to common liquid crystal cores.

Suzuki-Miyaura Coupling: Constructing Biphenyl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for generating aryl-aryl bonds, forming the biphenyl core structure that is ubiquitous in calamitic liquid crystals.[9][10][11] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[8][9]

Causality: The choice of a palladium(0) catalyst is critical as it initiates the catalytic cycle via oxidative addition to the C-Br bond.[11] The base is not merely a proton scavenger; it activates the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step.[12]

Protocol 1: Synthesis of 3-Ethoxy-4'-methylbiphenyl

This protocol details the coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 4-methylphenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Degas a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) by bubbling with argon or nitrogen for 20 minutes. Add the degassed solvent mixture to the flask.

    • Expert Insight: The use of a biphasic solvent system with a phase-transfer component (ethanol) often accelerates the reaction by improving the solubility of the inorganic base and facilitating interaction between the organic and aqueous phases.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl product.

G A Oxidative Addition ArPdX Ar-Pd(II)-X L₂ A->ArPdX B Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ B->ArPdAr C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 Catalyst Regeneration ArAr Biphenyl Product C->ArAr Pd0->A ArPdX->B ArPdAr->C ArX This compound ArX->A ArBOH Ar'-B(OH)₂ + Base ArBOH->B

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Coupling: Introducing Alkenyl Linkages

The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and alkenes, leading to substituted olefins like stilbenes.[13][14][15] These alkenyl linkages can enhance the conjugation and anisotropy of the liquid crystal core.

Causality: The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[13] The base is crucial for neutralizing the HX formed during the cycle. The choice of phosphine-free conditions or specific ligands can influence the regioselectivity of the alkene addition.[16]

Protocol 2: Synthesis of (E)-1-Ethoxy-3-styrylbenzene

This protocol describes the coupling of this compound with styrene.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous DMF, styrene, and triethylamine via syringe.

    • Expert Insight: Triethylamine acts as both the base and, in some cases, a reducing agent to generate the active Pd(0) species from the Pd(II) precursor. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction: Heat the sealed tube to 100 °C. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/dichloromethane) to obtain the desired stilbene derivative.

Sonogashira Coupling: Forging Tolane-Based Mesogens

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, producing diarylacetylenes (tolanes).[17][18] Tolane-based liquid crystals are of significant interest due to their high thermal stability, linearity, and large birefringence.

Causality: This reaction uniquely employs a dual-catalyst system.[17][19] The palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki and Heck), while a copper(I) co-catalyst is essential for activating the alkyne.[20] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[19][20]

Protocol 3: Synthesis of 1-Ethoxy-3-(phenylethynyl)benzene

This protocol outlines the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrahydrofuran (THF), anhydrous (co-solvent)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill with argon.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir for 10 minutes. Then, add this compound and phenylacetylene via syringe.

    • Expert Insight: Using an amine as both the base and solvent is common. Anhydrous conditions are crucial to prevent side reactions like the homocoupling of alkynes (Glaser coupling).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane) to isolate the tolane derivative.

Advanced Synthesis: Schiff Base and Ester Liquid Crystals

While cross-coupling reactions build the core, many high-performance liquid crystals incorporate linking groups like imines (Schiff bases) or esters.[21][22][23] this compound derivatives can be further functionalized to participate in these condensation reactions. For example, a biphenyl derivative synthesized via Protocol 1 can be formylated (e.g., Vilsmeier-Haack reaction) to an aldehyde, which can then be condensed with an aniline to form a Schiff base.

G A This compound B Suzuki Coupling (Protocol 1) A->B C Phenetole-Biphenyl Derivative B->C D Formylation (e.g., Vilsmeier-Haack) C->D E Phenetole-Biphenyl Aldehyde D->E F Condensation with R-Ar-NH₂ E->F G Schiff Base Liquid Crystal F->G

Figure 3: Workflow for synthesizing a Schiff base liquid crystal from a this compound derivative.

Characterization and Data Analysis

Once synthesized, the products must be rigorously characterized to confirm their chemical structure and investigate their mesomorphic properties.

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the molecular structure.

  • Mesophase Analysis:

    • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes.[24]

    • Polarized Optical Microscopy (POM): POM allows for the visual identification of different liquid crystal phases by their characteristic textures.[6][24]

Table 1: Representative Properties of Liquid Crystals Derived from this compound

Final Structure CoreSynthetic MethodTypical Yield (%)Phase Transitions on Heating (°C)Mesophase(s)
BiphenylSuzuki Coupling85-95%Cr 85 N 120 INematic
StilbeneHeck Coupling70-85%Cr 105 N 155 INematic
TolaneSonogashira Coupling80-90%Cr 110 SmA 140 N 195 ISmectic A, Nematic
Schiff BaseCondensation>90%Cr 130 SmC 165 SmA 180 N 220 ISmectic C, Smectic A, Nematic

Note: Phase transition temperatures are hypothetical examples to illustrate trends. The actual values depend on the specific substituents and terminal chains used.

Conclusion

This compound stands out as a premier building block for the synthesis of calamitic liquid crystals. Its inherent structure provides a desirable terminal group while the bromine atom offers a reliable point for molecular elaboration. By mastering key palladium-catalyzed cross-coupling reactions—Suzuki, Heck, and Sonogashira—researchers can systematically construct a vast library of biphenyl, stilbene, and tolane-based mesogens. Further functionalization to incorporate Schiff base or ester linkages expands the design space, enabling the fine-tuning of mesomorphic properties for next-generation applications in materials science and display technology.

References

Application Notes and Protocols for the Reaction of 3-Bromophenetole with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromophenetole as a Versatile Synthetic Intermediate

This compound (1-bromo-3-ethoxybenzene) is a key aromatic building block in organic synthesis. Its structure, featuring a reactive bromine atom at the meta-position relative to the ethoxy group, allows for a diverse array of carbon-carbon and carbon-heteroatom bond formations. The ethoxy group, being a moderately activating and ortho-, para-directing group, electronically influences the reactivity of the aryl bromide. This unique electronic and steric environment makes this compound an important precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the reactions of this compound with common classes of organometallic reagents, offering both mechanistic insights and detailed, field-proven protocols.

I. Formation of Grignard and Organolithium Reagents: Gateway to Nucleophilic Aromatic Substitution

The transformation of the aryl-bromine bond in this compound into a carbon-metal bond fundamentally inverts its chemical reactivity from electrophilic to nucleophilic. This polarity reversal (umpolung) is most commonly achieved through the formation of Grignard or organolithium reagents, which then serve as powerful nucleophiles to react with a wide range of electrophiles.

A. Grignard Reagent Formation and Subsequent Reactions

The preparation of 3-phenetolemagnesium bromide is a foundational technique, creating a moderately reactive and highly useful organometallic intermediate.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Initiation: The reaction can sometimes be slow to initiate. A small crystal of iodine can be added to activate the magnesium surface.

  • Solvent: Diethyl ether or THF are ideal solvents as they are aprotic and the lone pairs on the oxygen atoms solvate and stabilize the magnesium species.

Protocol 1: Preparation of 3-Phenetolemagnesium Bromide and Reaction with Benzaldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal, optional)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine if necessary.

  • Grignard Formation: Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and observe for initiation (disappearance of iodine color, gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium is consumed, cool the solution to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Work-up: After the addition is complete, stir for an additional 30 minutes at room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

B. Lithiation via Halogen-Metal Exchange

Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) is a highly efficient method to generate the corresponding aryllithium species. This reaction is typically much faster than Grignard formation and is performed at very low temperatures to prevent side reactions.[3]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Aryllithium reagents are extremely reactive and can undergo side reactions if the temperature is not kept low. The use of a dry ice/acetone bath is crucial.[3]

  • Choice of Lithiating Agent: n-BuLi is a common choice. However, the byproduct, n-butyl bromide, can potentially react with the aryllithium reagent. Using two equivalents of t-BuLi can circumvent this, as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[4]

Protocol 2: Lithiation of this compound and Quenching with an Electrophile

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction and Purification: Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the precise formation of C-C and C-N bonds with high functional group tolerance.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide.[5] It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source is required, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand (e.g., triphenylphosphine) is necessary to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential to activate the boronic acid for transmetalation.[6]

  • Solvent System: Often a mixture of an organic solvent (e.g., toluene, n-propanol, dioxane) and water is used to dissolve both the organic and inorganic reagents.[5][7]

Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • n-Propanol and water

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.01-0.03 equivalents), and PPh₃ (0.04-0.12 equivalents).

  • Solvent and Base Addition: Add n-propanol, followed by the 2M aqueous Na₂CO₃ solution.[7]

  • Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the biphenyl product by chromatography.[8]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10]

Causality of Experimental Choices:

  • Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main catalytic cycle, while a copper(I) salt (e.g., CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Inert Atmosphere: Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), so the reaction must be performed under an inert atmosphere.[11]

Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.01-0.05 equivalents), and CuI (0.02-0.10 equivalents).

  • Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (2-3 equivalents) and phenylacetylene (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until completion.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

C. Kumada Coupling

The Kumada coupling was one of the first palladium- or nickel-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent as the organometallic partner.[12][13] It offers a direct way to couple aryl halides with alkyl, vinyl, or other aryl groups.

Causality of Experimental Choices:

  • Catalyst: Both nickel and palladium catalysts are effective. Nickel catalysts, such as NiCl₂(dppp), are often more cost-effective.

  • Reaction Conditions: The reaction is performed under anhydrous conditions, typically in the solvent used to prepare the Grignard reagent (THF or diethyl ether).[13]

  • Grignard Reagent Reactivity: The high reactivity of Grignard reagents can limit the functional group tolerance of this reaction compared to Suzuki or Stille couplings.

Protocol 5: Kumada Coupling of this compound with Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (prepared separately or purchased as a solution)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Anhydrous THF

Procedure:

  • Reaction Setup: In an inert atmosphere flask, dissolve this compound (1.0 equivalent) and NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add the solution of phenylmagnesium bromide (1.1-1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction with dilute HCl. Extract with ether, wash with saturated sodium bicarbonate and brine, dry, and concentrate. Purify by chromatography.

D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[14][15] This reaction has broad scope and has become a staple in medicinal chemistry for the synthesis of arylamines.

Causality of Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos). The ligand is crucial for facilitating both the oxidative addition and the final reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 6: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine Pd₂(dba)₃ (0.01-0.02 equivalents), XPhos (0.02-0.04 equivalents), and NaOtBu (1.4 equivalents) in a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.

  • Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a plug of silica gel. Concentrate the filtrate and purify the product by column chromatography.

Data Presentation

Reaction TypeOrganometallic ReagentElectrophile/Coupling PartnerCatalyst SystemBaseSolventTypical Yield Range
Grignard 3-Phenetole-MgBrBenzaldehyde--Diethyl EtherGood
Lithiation 3-Phenetole-LiDMF--THFGood to Excellent
Suzuki Phenylboronic acidThis compoundPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂OGood to Excellent
Sonogashira PhenylacetyleneThis compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHFGood to Excellent
Kumada Phenyl-MgBrThis compoundNiCl₂(dppp)-THFModerate to Good
Buchwald-Hartwig MorpholineThis compoundPd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent

Note: Yields are highly dependent on the specific substrates, reaction scale, and optimization of conditions.

Visualization of Key Processes

General Catalytic Cycle for Palladium Cross-Coupling

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_couple Ar-Pd(II)L₂-R tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 product Ar-R re->product reagent1 Ar-X (this compound) reagent1->oa reagent2 R-M (Organometallic Reagent) reagent2->tm

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Dry Glassware inert Establish Inert Atmosphere (N₂/Ar) setup->inert reagents Weigh Reagents: Aryl Halide, Catalyst, Ligand, Base inert->reagents add_solvents Add Degassed Solvent reagents->add_solvents add_reagents Add Coupling Partner/Amine add_solvents->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Improving the yield of 3-Bromophenetole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-Bromophenetole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic yields and purity.

Overview of this compound Synthesis

This compound (3-Bromophenyl ethyl ether) is a valuable intermediate in organic synthesis. The most common and direct method for its preparation is the Williamson ether synthesis , which involves the reaction of a 3-bromophenoxide salt with an ethylating agent.[1][2] This reaction proceeds via an SN2 mechanism.[1][3] While robust, this method is susceptible to challenges that can impact yield and purity. Alternative, though less common, methods include copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, which are typically reserved for more complex or sterically hindered substrates.[4][5][6]

This guide will focus primarily on troubleshooting the Williamson ether synthesis, as it is the most accessible route for most laboratories.

Core Protocol: Williamson Ether Synthesis of this compound

This protocol provides a baseline for the synthesis. Variations in scale, reagents, and equipment are expected, and the subsequent troubleshooting section will address issues arising from such modifications.

Experimental Workflow Diagram

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: S_N2 Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A 3-Bromophenol + Base (e.g., K2CO3, NaOH, NaH) B 3-Bromophenoxide Salt A->B Deprotonation in Solvent (e.g., DMF, Acetonitrile) D Reaction Mixture B->D C Ethylating Agent (e.g., Ethyl Bromide, Diethyl Sulfate) C->D E Quenching (e.g., with H2O) D->E F Extraction (e.g., with Diethyl Ether) E->F G Washing & Drying F->G H Solvent Removal G->H I Crude this compound H->I J Column Chromatography or Distillation I->J K Pure this compound J->K

Caption: General workflow for the Williamson ether synthesis of this compound.

Reagents and Typical Conditions
Reagent/ParameterRecommended ChoiceMolar Equiv.Rationale & Key Considerations
Phenol 3-Bromophenol1.0Ensure high purity. Melting point should be sharp (approx. 32-33°C).[7][8]
Ethylating Agent Ethyl bromide or Ethyl iodide1.1 - 1.5Iodides are more reactive but more expensive.[2] Bromides offer a good balance of reactivity and cost. Avoid secondary/tertiary halides to prevent elimination.[1][9]
Base Potassium Carbonate (K₂CO₃)1.5 - 2.0A mild, inexpensive base suitable for phenols. Stronger bases like NaH can be used but require strictly anhydrous conditions.[10][11]
Solvent DMF or Acetonitrile-Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[12]
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)0.05 - 0.1A phase-transfer catalyst (PTC) can significantly accelerate the reaction, especially in biphasic systems or with less soluble bases.[13][14][15]
Temperature 60 - 80 °C-Provides sufficient energy for the reaction without promoting significant side reactions. Higher temperatures may favor elimination.[16]
Reaction Time 4 - 12 hours-Monitor by TLC until consumption of the starting phenol is observed.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A: This is a common issue that can stem from several factors, most often related to the initial deprotonation step or the reactivity of the electrophile.

  • Cause 1: Incomplete Deprotonation of 3-Bromophenol. The formation of the 3-bromophenoxide anion is critical. Phenols are more acidic than aliphatic alcohols, but deprotonation is still essential.[10]

    • Insight: If you are using a relatively weak base like potassium carbonate, ensure it is finely powdered and vigorously stirred to maximize surface area. The presence of water can hydrolyze the phenoxide back to the phenol. While not strictly necessary to be anhydrous with K₂CO₃, using dry solvent is good practice. If using a strong base like sodium hydride (NaH), anhydrous conditions are mandatory, as NaH reacts violently with water.

    • Solution: Consider switching to a stronger base like sodium hydroxide (NaOH) or, for maximum reactivity, sodium hydride (NaH) in an anhydrous solvent like DMF or THF.

  • Cause 2: Poor Quality of Reagents.

    • Insight: The ethylating agent (e.g., ethyl bromide) can degrade over time. 3-Bromophenol can oxidize and darken upon storage.

    • Solution: Use freshly opened or purified reagents. Ethyl bromide can be passed through a small plug of alumina to remove acidic impurities. Check the purity of your 3-bromophenol by melting point or TLC.

  • Cause 3: Reaction Temperature is Too Low.

    • Insight: SN2 reactions require sufficient activation energy. While high temperatures can be detrimental (see Q3), insufficient heat will result in a sluggish or stalled reaction.

    • Solution: Ensure your reaction is heated to the target temperature (e.g., 60-80°C). If the reaction is still slow, a modest increase in temperature (e.g., by 10°C) may be beneficial, but monitor for byproduct formation.

Q2: I see a significant amount of unreacted 3-bromophenol in my final product. How can I fix this and purify my product?

A: This indicates an incomplete reaction. The primary causes are stoichiometry, reaction time, or inefficient mixing.

  • Cause 1: Insufficient Reagents or Time.

    • Insight: The reaction may not have reached completion. It's also possible that some of your base or ethylating agent was consumed by side reactions or impurities (like water).

    • Solution: Ensure you are using a slight excess of the ethylating agent (1.1-1.5 eq.) and base (1.5-2.0 eq.). Increase the reaction time and monitor progress using TLC until the 3-bromophenol spot disappears or is faint.

  • Purification Strategy:

    • Insight: The key to purification is exploiting the acidic nature of the unreacted phenol.

    • Protocol: During the work-up, after extracting the product into an organic solvent (like diethyl ether or ethyl acetate), wash the organic layer with an aqueous base solution (e.g., 1M NaOH or 5% KOH).[14] This will deprotonate the acidic 3-bromophenol, pulling it into the aqueous layer as its sodium or potassium salt. The neutral this compound product will remain in the organic layer. Repeat the wash 2-3 times. Finally, wash with brine, dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), and concentrate. This simple extraction can dramatically improve purity before final purification by chromatography or distillation.

Q3: My TLC/NMR shows multiple products. What are the likely side reactions?

A: The primary competing pathway in a Williamson ether synthesis is the E2 elimination of the alkyl halide.[9][12]

  • Cause: E2 Elimination.

    • Insight: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the β-carbon of the ethylating agent, leading to the formation of ethylene gas and eliminating the halide. This pathway is favored by high temperatures and sterically hindered substrates.[9] While ethyl bromide is a primary halide and less prone to elimination, the reaction is not immune.

    • Solution: Avoid excessive heating. Maintain the reaction temperature in the recommended 60-80°C range. Ensure you are using a primary ethylating agent; using secondary halides like 2-bromopropane would lead to significant amounts of propene as a byproduct.

SN2 vs. E2 Competing Pathways

G cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) R_O 3-Br-Ph-O⁻ (Nucleophile/Base) TS_SN2 Transition State [3-Br-Ph-O---CH₂(CH₃)---Br]⁻ R_O->TS_SN2 Attacks α-carbon TS_E2 Transition State R_O->TS_E2 Abstracts β-proton Et_Br CH₃CH₂-Br (Electrophile) Et_Br->TS_SN2 Et_Br->TS_E2 Product 3-Br-Ph-O-CH₂CH₃ (this compound) TS_SN2->Product Forms C-O bond, Br⁻ leaves Alkene CH₂=CH₂ (Ethylene) TS_E2->Alkene Forms C=C bond, Br⁻ leaves

References

Side reactions in the preparation of 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromophenetole. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic protocols, improve yield, and ensure the highest purity of your final product.

Core Reaction: The Williamson Ether Synthesis

The most prevalent method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via the SN2 displacement of a halide from an ethylating agent by the 3-bromophenoxide anion. The phenoxide is generated in situ by treating the starting material, 3-Bromophenol, with a suitable base.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 3-Bromophenol phenoxide 3-Bromophenoxide phenol->phenoxide + Base - H-Base⁺ base Base (e.g., K₂CO₃, NaH) product This compound phenoxide->product + Ethyl Halide - Halide⁻ ethyl_halide Ethyl Halide (e.g., Et-I, Et-Br) salt Salt Byproduct

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: "My yield of this compound is significantly lower than expected. What are the most common culprits?"

Low yield is a frequent issue that can often be traced back to several key factors in the reaction setup.

  • Incomplete Deprotonation: The formation of the 3-bromophenoxide is critical. Phenols are acidic, but a sufficiently strong base is required for complete conversion.[1] If using a weaker base like potassium carbonate (K₂CO₃), ensure reaction conditions (e.g., higher temperature, appropriate solvent like DMF or acetone) are sufficient to drive the equilibrium towards the phenoxide. For more robust and rapid deprotonation at lower temperatures, a stronger base such as sodium hydride (NaH) is recommended.[2][3]

  • Water in the Reaction: The presence of water can be detrimental. It can hydrolyze the ethylating agent and compete with the phenoxide as a nucleophile, reducing the efficiency of the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purity of Reagents:

    • 3-Bromophenol: Starting material containing isomeric impurities (e.g., 2- or 4-bromophenol) will lead to a mixture of products that complicates purification and lowers the isolated yield of the desired isomer.[4]

    • Ethylating Agent: Ethyl bromide and ethyl iodide can degrade over time. Use freshly opened or properly stored reagents.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (>80-90 °C) can promote side reactions, such as elimination of the alkyl halide, leading to product loss and the formation of complex impurities.

Question 2: "My mass spectrometry results show a byproduct with the same mass as this compound, but the NMR is incorrect. What is this impurity?"

This is a classic sign of C-alkylation , a competing reaction pathway to the desired O-alkylation.[5][6] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).

  • Mechanism of Competition:

    • O-Alkylation (Desired): The attack from the oxygen atom leads to the formation of the ether (this compound). This is generally the kinetically favored product.

    • C-Alkylation (Side Reaction): The attack from the ring carbons (positions 2, 4, or 6 relative to the hydroxyl) leads to the formation of ethyl-bromophenol isomers. This pathway disrupts the aromaticity of the ring in the transition state, making it a higher energy process.[6]

The choice of solvent plays a crucial role in directing the selectivity of this reaction.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are recommended as they do not effectively solvate the "hard" phenoxide oxygen atom, leaving it exposed and highly nucleophilic. This strongly favors the desired O-alkylation pathway.[3]

  • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it.[6] This solvation makes the "softer" carbon atoms of the ring comparatively more available for nucleophilic attack, increasing the proportion of the C-alkylated byproduct.

O_vs_C_Alkylation cluster_O O-Alkylation (Favored in Aprotic Solvents) cluster_C C-Alkylation (Increases in Protic Solvents) phenoxide 3-Bromophenoxide Anion (Ambident Nucleophile) O_path_label Attack by Oxygen phenoxide->O_path_label C_path_label Attack by Ring Carbon phenoxide->C_path_label O_product This compound (Desired Product) O_path_label->O_product C_product Ethyl-bromophenols (Side Products) C_path_label->C_product

Caption: Competing pathways in phenoxide alkylation.

Question 3: "My reaction mixture is turning dark, and I'm observing low-boiling point impurities. Could this be an elimination reaction?"

Yes, this is likely due to an E2 elimination reaction involving your ethylating agent and the base. While less common with primary halides like ethyl bromide/iodide compared to secondary or tertiary halides, it can still occur under forcing conditions.[3][7]

  • Mechanism: Instead of acting as a nucleophile, the 3-bromophenoxide (or any unreacted base) can act as a base, abstracting a proton from the beta-carbon of the ethyl halide. This results in the formation of ethylene gas and the halide anion.

  • Conditions Favoring Elimination:

    • High Temperatures: Elevated temperatures provide the necessary activation energy for the elimination pathway.

    • Strong, Sterically Hindered Bases: While not typically used for this synthesis, bulky bases strongly favor elimination over substitution.

    • Choice of Base: A very strong base in high concentration can increase the rate of elimination.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaH in DMF, this can often be room temperature to 50 °C. For K₂CO₃, 60-80 °C is typical.[8]

  • Controlled Addition of Reagents: Add the ethylating agent slowly to the solution of the phenoxide to maintain a low instantaneous concentration and control any exotherm.

Question 4: "How do I effectively remove unreacted 3-Bromophenol from my final product?"

Unreacted 3-Bromophenol is the most common impurity and can be difficult to remove by distillation alone due to similar boiling points. A simple and effective method is a basic aqueous wash during the workup.

  • Protocol: After the reaction is complete, quench the mixture and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Chemical Principle: 3-Bromophenol is acidic and will be deprotonated by the aqueous base to form the water-soluble sodium or potassium 3-bromophenoxide salt. The desired product, this compound, is an ether and is not acidic, so it will remain in the organic layer.

  • Procedure:

    • Extract the organic layer 2-3 times with the basic solution.

    • Wash the organic layer with water to remove any residual base.

    • Wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

This procedure effectively removes the vast majority of the acidic starting material before final purification by chromatography or distillation.

Recommended Protocol and Data

This optimized protocol is designed to maximize O-alkylation and minimize the side reactions discussed above.

Optimized Synthesis of this compound
ParameterRecommended ConditionRationale
Starting Material 3-Bromophenol (>99% purity)Minimizes isomeric byproducts.
Base Sodium Hydride (NaH), 60% in mineral oil (1.2 eq.)Ensures rapid and complete deprotonation at moderate temperatures.[2]
Ethylating Agent Ethyl Iodide (1.1 eq.)Iodide is an excellent leaving group, promoting a faster SN2 reaction.[9]
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent favors O-alkylation and suppresses C-alkylation.[3][10]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes elimination and other side reactions.
Workup Aqueous wash with 1M NaOHRemoves unreacted acidic 3-Bromophenol.
Purification Silica Gel Column Chromatography or Vacuum DistillationIsolates the final product from non-volatile impurities and any C-alkylated byproducts.
Step-by-Step Experimental Procedure
  • Setup: Under a nitrogen or argon atmosphere, add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) in portions. To this suspension, add a solution of 3-Bromophenol (1.0 eq.) in anhydrous DMF dropwise via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add ethyl iodide (1.1 eq.) dropwise, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash twice with 1M NaOH, once with water, and once with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a clear oil.

References

Technical Support Center: Purification of Crude 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Bromophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound, typically synthesized by the Williamson ether synthesis from 3-bromophenol and an ethylating agent (e.g., bromoethane or diethyl sulfate), often contains several process-related impurities.[1] Understanding these is the first step to a successful purification strategy. The primary impurities include:

  • Unreacted 3-Bromophenol: Due to incomplete reaction, the starting phenolic compound is a very common impurity.[2]

  • Elimination Byproducts: If the reaction conditions are not optimal, especially with secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.[3]

  • Dialkylated Products: In some cases, side reactions can lead to the formation of other ether species.

  • Residual Base: The base used to deprotonate the phenol (e.g., potassium carbonate, sodium hydroxide) may remain in the crude product.

  • Solvent: The reaction solvent (e.g., dimethylformamide, acetone) will be present in the crude mixture.

Q2: My crude this compound is a dark oil. What is the first purification step I should take?

A2: A dark coloration often indicates the presence of phenolic impurities, which can oxidize and form colored species. The initial and most crucial step is a liquid-liquid extraction to remove the unreacted 3-bromophenol.[4][5] This is based on the principle of differing solubilities of the components in two immiscible liquid phases.[6][7]

Q3: Can I purify this compound by recrystallization?

A3: While recrystallization is a powerful technique for purifying solids, this compound is a liquid at room temperature.[8][9] Therefore, direct recrystallization is not a suitable primary purification method. However, if your crude product solidifies due to a high concentration of solid impurities, recrystallization might be considered as a preliminary step to remove those specific impurities.

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Persistent Phenolic Impurity After Aqueous Workup

Scenario: After performing a basic aqueous wash (e.g., with NaOH solution) followed by a water wash, you still observe a significant amount of 3-bromophenol in your organic layer (as determined by TLC or other analytical methods).

Root Cause Analysis:

  • Insufficient Base: The amount of base used may not have been sufficient to deprotonate all the unreacted 3-bromophenol.

  • Poor Phase Separation: Inefficient mixing or the formation of an emulsion can prevent the complete transfer of the phenoxide salt into the aqueous layer.

  • pH of Aqueous Layer: The pH of the aqueous layer might not be high enough to maintain the phenol in its deprotonated, water-soluble form.

Troubleshooting Protocol:

  • pH Check: Test the pH of the aqueous layer after extraction. It should be significantly basic (pH > 12).

  • Increase Base Concentration: If the pH is low, repeat the extraction with a more concentrated basic solution (e.g., 2 M NaOH).

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution. Three extractions are generally more effective than a single extraction with a large volume.[4]

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break emulsions and remove residual water.

Purification Workflow Diagram

Purification_Workflow cluster_0 Initial Workup cluster_1 Final Purification Crude Crude this compound (from reaction mixture) LLE Liquid-Liquid Extraction (aq. NaOH wash) Crude->LLE Remove 3-bromophenol Brine Brine Wash LLE->Brine Break emulsion Dry Drying (e.g., MgSO4) Brine->Dry Remove water Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Crude_Oil Crude this compound Oil Solvent_Removal->Crude_Oil Distillation Fractional Distillation Crude_Oil->Distillation For thermally stable compounds with different boiling points Chromatography Flash Chromatography Crude_Oil->Chromatography For close-boiling or thermally sensitive compounds Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for crude this compound.

Issue 2: Co-elution of Impurities During Flash Chromatography

Scenario: You are using flash column chromatography to purify your this compound, but an impurity is co-eluting with your product.

Root Cause Analysis:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between your product and the impurity.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

  • Improper Column Packing: An improperly packed column can lead to channeling and poor separation.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find an eluent that provides a good separation (Rf of the product around 0.3-0.4 and maximal separation from impurities).[10]

    • Consider using a less polar solvent system to increase the retention time and improve separation.

  • Gradient Elution: If a single solvent system is insufficient, employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11]

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.[10]

Issue 3: Low Recovery After Fractional Distillation

Scenario: After performing fractional distillation, the yield of purified this compound is significantly lower than expected.

Root Cause Analysis:

  • Product Holdup in the Column: The fractionating column has a certain surface area, and some of your product will adhere to it and not distill over.[12]

  • Azeotrope Formation: An impurity may form an azeotrope with your product, causing them to distill together at a constant boiling point.

  • Thermal Decomposition: this compound may be sensitive to high temperatures and could be decomposing during distillation.

  • Inefficient Condensation: The condenser may not be efficiently cooling the vapors, leading to loss of product.

Troubleshooting Protocol:

  • Use an Appropriate Column: For smaller scale purifications, a Vigreux column is often sufficient and has less holdup than a packed column.[13]

  • Vacuum Distillation: To reduce the boiling point and minimize the risk of thermal decomposition, perform the distillation under reduced pressure.

  • Check Condenser Efficiency: Ensure a good flow of cold water through the condenser.

  • Proper Insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[13]

Key Physical and Chemical Properties

A thorough understanding of the physical properties of this compound and its common precursor, 3-bromophenol, is essential for designing an effective purification strategy.

PropertyThis compound3-BromophenolReference(s)
Molecular Formula C₈H₉BrOC₆H₅BrO[14],[15]
Molecular Weight 201.06 g/mol 173.01 g/mol [14],[15]
Boiling Point 206 °C236 °C[8],[16]
Melting Point N/A (liquid)33 °C[8],[15]
Density 1.481 g/mL at 25 °C1.63 g/cm³[8],[16]
Solubility Insoluble in water; soluble in common organic solventsSlightly soluble in water; soluble in ethanol, ether, chloroform[8],[2]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 3-Bromophenol

Objective: To remove acidic impurities, primarily unreacted 3-bromophenol, from the crude product.

Materials:

  • Crude this compound dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude this compound in an appropriate volume of an organic solvent (e.g., 50 mL of diethyl ether for every 5 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer contains the this compound, and the aqueous layer contains the sodium 3-bromophenoxide.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M NaOH solution two more times.

  • Wash the organic layer with an equal volume of brine to remove residual water and break any emulsions.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, phenol-free this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from non-polar and closely related impurities.

Materials:

  • Crude this compound (post-extraction)

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a 95:5 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3-0.4 for this compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

References

Technical Support Center: Suzuki Coupling with 3-Bromophenetole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) tailored to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using 3-bromophenetole and related electron-rich or sterically hindered aryl halide substrates.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Suzuki reactions with this compound, a substrate known for its electron-rich nature which can present unique challenges.

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with electron-rich aryl bromides like this compound are a common challenge.[1][2] Several factors could be at play:

  • Inefficient Oxidative Addition: The electron-donating nature of the ethoxy group in this compound can make the carbon-bromine bond less susceptible to cleavage by the palladium catalyst. This initial step, known as oxidative addition, is often rate-limiting.[3]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to oxidation and deactivation.[3]

  • Poor Boronic Acid Quality: Boronic acids can dehydrate over time to form cyclic trimers called boroxines, which can be less reactive in the transmetalation step.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.[3][4]

Q2: I'm observing a significant amount of a side product that appears to be phenetole (dehalogenation). What causes this and how can I minimize it?

A2: Dehalogenation is a common side reaction in Suzuki couplings.[1] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the mixture instead of the boronic acid. This can be caused by certain bases or solvents. To minimize this, consider using milder bases or lowering the reaction temperature.[5]

Q3: My reaction seems to stall, and I see unreacted starting material. What are the likely causes?

A3: A stalled reaction can point to several issues:

  • Catalyst Instability: The palladium catalyst may not be stable under the reaction conditions for the required duration.

  • Insufficient Base: The base is consumed during the reaction to activate the boronic acid.[6] If you are using a stoichiometric amount, it may be depleted before the reaction goes to completion.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit catalysis.

Q4: Can the presence of water affect my Suzuki coupling with this compound?

A4: Yes, water can play a significant role. While Suzuki reactions can often be run in aqueous or biphasic conditions, the amount of water can be critical.[4][7] A small amount of water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.[1][8] Phenylboronic acid itself can serve as a source of water through a side reaction of trimerization.[8][9] However, excessive water can lead to hydrolysis of the boronic acid (protodeboronation), a common side reaction.[1]

II. In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols to overcome common challenges with this compound Suzuki couplings.

Guide 1: Overcoming Low Yield and Reactivity

Low reactivity of electron-rich aryl bromides is a primary hurdle. The following guide provides a systematic approach to optimize your reaction conditions.

1.1 Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for activating the C-Br bond of this compound.[10]

The "Why": Electron-rich and sterically bulky phosphine ligands are essential.[10][11][12]

  • Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step with the electron-rich aryl bromide.[3][10]

  • Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[10] They can also help prevent catalyst decomposition.

Recommended Ligands for Electron-Rich Aryl Bromides:

Ligand TypeExamplesKey Characteristics
Buchwald-type Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding.[13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust palladium complexes.[14]
Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich and have a large cone angle.[6]
1.2 The Crucial Role of the Base

The base activates the boronic acid, making it competent for transmetalation.[6] The choice of base can significantly impact reaction rate and yield.

The "Why": The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] The strength and solubility of the base are key factors.

Base Screening Protocol:

  • Setup: Prepare parallel reactions in small vials, each with a different base.

  • Reagents: Use your standard amounts of this compound, boronic acid, palladium precursor, and ligand.

  • Bases to Test:

    • Potassium Carbonate (K₂CO₃)

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium Phosphate (K₃PO₄)[5]

    • Potassium tert-butoxide (KOtBu)[15]

  • Conditions: Run the reactions at your previously attempted temperature.

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the most effective base.

1.3 Solvent Systems: More Than Just a Medium

The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and base.

The "Why": A biphasic system, often an organic solvent with water, is frequently used.[1][4] The organic solvent dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[1]

Common Solvent Systems:

Organic SolventAqueous ComponentTypical Ratio (Organic:Aqueous)
TolueneWater4:1 to 10:1
1,4-DioxaneWater4:1 to 10:1
Tetrahydrofuran (THF)Water4:1 to 10:1[16]
N,N-Dimethylformamide (DMF)WaterCan sometimes be run neat or with minimal water.[17]
Guide 2: Minimizing Side Reactions

Side reactions can significantly reduce the yield of your desired product. Here's how to diagnose and mitigate them.

2.1 Combating Dehalogenation

Symptom: Presence of phenetole in your reaction mixture.

The "Why": The Ar-Pd-Br intermediate can react with a hydride source, leading to the formation of Ar-H (phenetole) and regenerating the Pd(0) catalyst.

Mitigation Strategies:

  • Choice of Base: Avoid strongly basic conditions if dehalogenation is a major issue. Consider milder bases like potassium fluoride (KF).[17]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[5]

  • Ligand Selection: Certain ligands can stabilize the Ar-Pd-Br intermediate and promote the desired transmetalation over dehalogenation.

2.2 Preventing Protodeboronation

Symptom: Disappearance of your boronic acid starting material without corresponding product formation.

The "Why": Boronic acids can react with water or other protic sources to be converted back to the corresponding arene. This is particularly an issue with heteroaryl boronic acids.[1]

Mitigation Strategies:

  • Use Anhydrous Conditions (Initially): While some water is often beneficial, ensure your solvents are reasonably dry to begin with.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation.

  • Use Potassium Trifluoroborate Salts: These are also more stable alternatives to boronic acids.[4]

Experimental Workflow Visualization

Suzuki_Troubleshooting_Workflow Start Low Yield with This compound Catalyst Optimize Catalyst System (Ligand Screening) Start->Catalyst Base Screen Bases (K2CO3, Cs2CO3, K3PO4) Start->Base Solvent Adjust Solvent System (Toluene/H2O, Dioxane/H2O) Start->Solvent Side_Reactions Investigate Side Reactions Start->Side_Reactions Success Improved Yield Catalyst->Success Base->Success Solvent->Success Dehalogenation Minimize Dehalogenation (Milder Base, Lower Temp) Side_Reactions->Dehalogenation Protodeboronation Prevent Protodeboronation (Use Boronic Ester) Side_Reactions->Protodeboronation Dehalogenation->Base Protodeboronation->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation Transmetalation ArPdAr_prime->Pd0 RedElim Reductive Elimination Ar_Ar_prime Ar-Ar' ArBr Ar-Br Ar_prime_BOH2 Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Preventing Homo-coupling in 3-Bromophenetole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homo-coupling in cross-coupling reactions involving 3-bromophenetole. Our focus is to provide not just protocols, but a deep-seated understanding of the reaction mechanisms to empower you to overcome this synthetic hurdle.

Homo-coupling, the undesired dimerization of the starting aryl halide (this compound) or the organometallic reagent, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This phenomenon can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide is designed to help you diagnose the root causes of homo-coupling and implement effective preventative measures.

Troubleshooting Guide: Minimizing Homo-coupling of this compound

This section is designed to help you troubleshoot and resolve issues with homo-coupling in your reactions involving this compound. The following are common problems, their probable causes, and actionable solutions.

Problem 1: Significant formation of 3,3'-diphenetole (homo-coupling product of this compound).

Probable Causes:

  • Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homo-coupling of organometallic reagents.[1][2] It can also lead to the oxidative homo-coupling of the aryl halide.[3]

  • High Catalyst Concentration: An excessive concentration of the palladium catalyst can increase the likelihood of side reactions, including homo-coupling.[3]

  • Elevated Temperatures: While necessary for some cross-coupling reactions, excessively high temperatures can accelerate the rate of homo-coupling.[3][4]

  • Inappropriate Base Selection: Strong bases can sometimes promote catalyst degradation and side reactions.[3]

Solutions:

  • Ensure a Rigorously Inert Atmosphere:

    • Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to use.[5][6] For biphasic reactions, ensure both phases are degassed.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.[5][7]

  • Optimize Catalyst Loading:

    • Reduce the catalyst loading incrementally. Typical loadings for many cross-coupling reactions are in the range of 0.5-2 mol%.[3]

  • Control Reaction Temperature:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate.[3] Consider a temperature screen to find the optimal balance between reaction rate and selectivity.

  • Judicious Choice of Base:

    • For Suzuki couplings, consider using weaker bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH, especially if homo-coupling is a significant issue.[3][8]

Problem 2: Formation of biaryl byproduct from the organometallic reagent (e.g., in Suzuki coupling).

Probable Causes:

  • Presence of Pd(II) Species: If your reaction mixture contains Pd(II) species without coordinated aryl/vinyl/alkyl ligands, it can catalyze the homo-coupling of two boronic acids.[9] This can occur if a Pd(II) source is used and the reduction to Pd(0) is inefficient, or due to oxidative processes.

  • Oxygen Contamination: As mentioned previously, oxygen can lead to the formation of Pd(II) and promote the homo-coupling of boronic acids.[1][6]

Solutions:

  • Use a Pd(0) Pre-catalyst:

    • Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of initial Pd(II).[8] If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0).

  • Thorough Degassing:

    • This is a critical step to prevent the oxidation of the active Pd(0) catalyst.[2][5]

  • Use a Slight Excess of the Boronic Acid:

    • In some cases, using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to favor the cross-coupling reaction over homo-coupling.[3]

Experimental Protocol: A General Procedure for Minimizing Homo-coupling in a Suzuki-Miyaura Reaction of this compound

This protocol provides a starting point for optimizing your reaction to minimize homo-coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture) via syringe.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and minimize byproduct formation.

Data Presentation: Ligand and Solvent Selection Guide

The choice of ligand and solvent can significantly impact the outcome of a cross-coupling reaction. The following table provides a general guide for selecting appropriate conditions to minimize homo-coupling.

Ligand TypeCharacteristicsImpact on Homo-couplingRecommended for
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like XPhos, SPhos) Promote oxidative addition and reductive elimination.[10]Can suppress homo-coupling by favoring the desired cross-coupling pathway.[8]Suzuki, Buchwald-Hartwig
Bidentate Phosphines (e.g., Xantphos, dppf) Can stabilize the catalyst and influence selectivity.[11][12]Can be effective in minimizing side reactions.Suzuki, Heck
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable complexes with palladium.[7]Can improve catalyst stability and reduce decomposition pathways leading to homo-coupling.[13]Suzuki, Heck
SolventPropertiesImpact on Homo-coupling
Dioxane, THF Common ethereal solvents for cross-coupling.[8][14]Good general-purpose solvents, but must be thoroughly degassed.
Toluene A non-polar solvent, often used in biphasic systems.[14]Effective for many Suzuki reactions.
DMF, DMAc Polar aprotic solvents that can dissolve a wide range of substrates.[14]Use with caution, as they can sometimes promote side reactions at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homo-coupling in palladium-catalyzed cross-coupling reactions?

A1: Homo-coupling can occur through several pathways. In the context of Suzuki reactions, one common mechanism involves the reaction of a Pd(II) species with two molecules of the organoboron reagent, leading to a biaryl product and the reduction of Pd(II) to Pd(0).[9] For the aryl halide, homo-coupling can be promoted by high catalyst concentrations and temperatures.[3] The presence of oxygen can also facilitate oxidative homo-coupling pathways.[1][15]

Q2: How do bulky, electron-rich ligands help in preventing homo-coupling?

A2: Bulky, electron-rich ligands, such as the Buchwald-type phosphines, play a crucial role in several steps of the catalytic cycle. They promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to form the desired product.[10][16] By accelerating the desired catalytic cycle, these ligands reduce the lifetime of reactive intermediates that could otherwise participate in side reactions like homo-coupling.[8]

Q3: Can the choice of palladium pre-catalyst influence the extent of homo-coupling?

A3: Yes, the choice of pre-catalyst can be important. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly introduces the active catalyst into the reaction.[8] When using a Pd(II) pre-catalyst such as Pd(OAc)₂, an in-situ reduction is required to generate the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote the homo-coupling of the organometallic reagent.[6][9]

Q4: Is it always necessary to use a ligand with the palladium catalyst?

A4: While some "ligand-free" protocols exist, they often rely on the solvent or other species in the reaction mixture to act as ligands. For challenging substrates or to achieve high selectivity and minimize side reactions like homo-coupling, the use of a well-defined ligand is highly recommended.[14] Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[10]

Q5: How can I effectively degas my reaction mixture?

A5: The most common methods for degassing are:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes).[5]

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness. This is particularly useful for more sensitive reactions.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Homo-coupling Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homo-Coupling Pathway OA Oxidative Addition (this compound) PdII_Aryl Ar-Pd(II)-Br(L_n) OA->PdII_Aryl TM Transmetalation (Ar-B(OR)2) RE Reductive Elimination TM->RE Product Cross-Coupled Product RE->Product Pd0 Pd(0)L_n RE->Pd0 Regenerates Catalyst Pd0->OA Ar-Br PdII Pd(II) Species Pd0->PdII PdII_Aryl->TM Ar'-B(OR)2 Base HC Homo-coupling Reaction PdII->HC 2x Ar-B(OR)2 HC->Pd0 Byproduct Homo-coupled Byproduct HC->Byproduct Oxygen O2 Oxygen->Pd0 Oxidation caption Suzuki-Miyaura cycle vs. homo-coupling. G Start Homo-coupling Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, N2/Ar Blanket) Start->Check_Inert Optimize_Catalyst Optimize Catalyst System (Lower Loading, Change Pre-catalyst) Check_Inert->Optimize_Catalyst If problem persists Success Homo-coupling Minimized Check_Inert->Success Problem Solved Optimize_Conditions Optimize Reaction Conditions (Lower Temperature, Screen Base) Optimize_Catalyst->Optimize_Conditions If problem persists Optimize_Catalyst->Success Problem Solved Screen_Ligands Screen Ligands (Bulky, Electron-Rich) Optimize_Conditions->Screen_Ligands If problem persists Optimize_Conditions->Success Problem Solved Screen_Ligands->Success Successful Optimization caption Troubleshooting workflow.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromophenetole Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 3-Bromophenetole. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and achieve robust, reproducible results.

Introduction: The Nuances of this compound Cross-Coupling

This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecules for pharmaceutical and materials science applications. While palladium-catalyzed cross-coupling reactions are powerful tools for its functionalization, achieving optimal conditions, particularly with respect to catalyst loading, can be challenging. This guide will address specific issues you may encounter, providing solutions grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound, and why is it important to optimize this parameter?

A1: A general starting point for palladium catalyst loading in cross-coupling reactions involving aryl bromides like this compound is typically in the range of 0.5–2.5 mol%.[1][2] However, this is highly dependent on the specific reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the purity of the starting materials, and the chosen ligand.

Optimization of catalyst loading is critical for several reasons:

  • Economic Viability: Palladium catalysts and specialized ligands can be expensive. Minimizing the catalyst loading without compromising reaction efficiency is crucial for cost-effective synthesis, especially on a larger scale.

  • Minimizing Side Reactions: High catalyst concentrations can promote undesirable side reactions, such as the homocoupling of the starting material or the coupling partner.[3] Reducing the catalyst loading can often suppress these pathways, leading to a cleaner reaction profile and higher selectivity for the desired product.

  • Reducing Metal Contamination: For applications in drug development, minimizing residual palladium in the final product is a regulatory requirement. Lowering the initial catalyst loading simplifies downstream purification processes.[4]

Q2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish or stalls completely. Should I simply increase the catalyst loading?

A2: While insufficient catalyst is a possible cause, it's often not the primary issue. Before increasing the catalyst loading, consider the following factors that can lead to low or no conversion:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure that all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[5] The choice of a robust pre-catalyst can also mitigate this issue by providing a more reliable source of the active catalytic species.[6][7]

  • Inappropriate Ligand: The electronic and steric properties of the ligand are paramount. For an electron-rich aryl bromide like this compound (due to the ethoxy group), a bulky, electron-rich phosphine ligand is often required to facilitate the oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle.[8][9] Consider screening ligands like SPhos, RuPhos, or Xantphos.[6][8]

  • Base and Solvent Mismatch: The choice of base and solvent system is critical and interdependent.[6] For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[3] The solvent must be able to dissolve all components of the reaction mixture; a biphasic system like toluene/water or dioxane/water is common.[8]

A systematic approach to troubleshooting is more effective than simply increasing the amount of an already potentially inefficient catalyst system.

Q3: I am observing significant formation of 4,4'-diethoxybiphenyl in my reaction. What is causing this homocoupling side product, and how can I minimize it by adjusting the catalyst loading?

A3: The formation of 4,4'-diethoxybiphenyl is a result of the homocoupling of this compound. This side reaction is often promoted by high catalyst concentrations and elevated temperatures.[3] To mitigate this, you should:

  • Incrementally Decrease Catalyst Loading: Reduce the catalyst loading in a stepwise manner (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%). Finding the "sweet spot" where the desired cross-coupling proceeds efficiently while minimizing homocoupling is key.

  • Control the Temperature: Perform the reaction at the lowest temperature that affords a reasonable reaction rate. Higher temperatures can accelerate both the desired reaction and the undesired homocoupling pathway.[3]

  • Optimize Ligand-to-Metal Ratio: In some cases, an excess of ligand relative to the palladium source can suppress side reactions and stabilize the active catalyst. However, a large excess can also inhibit the reaction, so this needs to be optimized.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solutions
Low or No Conversion 1. Inactive or poisoned catalyst.[5][10] 2. Inefficient oxidative addition due to inappropriate ligand.[8][9] 3. Poor solubility of reagents.[7][11] 4. Incorrect base or solvent system.[6][8]1. Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure rigorous degassing of all reagents and solvents. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos). 3. Try different solvent systems (e.g., dioxane/water, toluene/ethanol/water) to improve solubility. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the chosen solvent is appropriate for the base.
Significant Homocoupling of this compound 1. Catalyst loading is too high.[3] 2. Reaction temperature is excessive.[3] 3. Inappropriate base selection.1. Reduce catalyst loading incrementally (e.g., from 2 mol% to 0.5 mol%). 2. Lower the reaction temperature and monitor for a balance between reaction rate and selectivity. 3. Use a weaker base (e.g., K₂CO₃, KF) that is less likely to promote homocoupling.[3][11]
Formation of Debrominated Byproduct (Phenetole) 1. Presence of water or protic impurities. 2. β-hydride elimination from certain organometallic partners.[12] 3. Degradation of the boronic acid in Suzuki reactions.1. Use anhydrous solvents and reagents. 2. This is more common with sp³-hybridized coupling partners. Ensure the chosen ligand and conditions are suitable for the specific nucleophile. 3. Use a slight excess of the boronic acid (1.1-1.2 equivalents) or consider using a more stable boronate ester.[5]
Inconsistent Results Between Batches 1. Inconsistent quality of reagents (catalyst, base, solvent). 2. Inefficient generation of the active Pd(0) species.[6][7] 3. Variations in reaction setup and inert atmosphere.1. Use high-purity, anhydrous reagents from a reliable source. 2. Switch to a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) for more reproducible results.[6] 3. Standardize the degassing procedure and ensure a leak-free reaction setup.

Experimental Protocols

Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for screening different catalyst loadings to find the optimal concentration for your specific reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Preparation of Reaction Vessels: In a glovebox or under a stream of inert gas, add the arylboronic acid (1.2 equiv.) and K₃PO₄ (2.0 equiv.) to a series of flame-dried Schlenk tubes.

  • Addition of this compound: Add this compound (1.0 equiv.) to each tube.

  • Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst in anhydrous dioxane. Add the appropriate volume of the stock solution to each tube to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to each tube to achieve the desired reaction concentration.

  • Reaction: Seal the tubes and place them in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).

  • Monitoring and Analysis: At regular intervals, take aliquots from each reaction mixture under an inert atmosphere. Quench the aliquots and analyze by a suitable method such as LC-MS, GC-MS, or ¹H NMR to determine the conversion and the formation of byproducts.[13][14][15]

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Example Catalyst Loading Screen
Catalyst Loading (mol%)Conversion (%)Desired Product (%)Homocoupling (%)
2.0>998514
1.5>99909
1.0 >99 95 4
0.595922
0.16058<1

Note: The above data is representative and will vary based on the specific substrates and conditions.

Visualizing the Process

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_conditions Condition Issues Start Low Yield Observed Check_Catalyst Catalyst Activity Check Start->Check_Catalyst Check_Ligand Ligand Appropriateness Check_Catalyst->Check_Ligand Catalyst OK Use_Precatalyst Use Fresh/Pre-catalyst Check_Catalyst->Use_Precatalyst Potential Inactivity Degas_Thoroughly Ensure Rigorous Degassing Check_Catalyst->Degas_Thoroughly Potential Inactivity Check_Conditions Reaction Conditions Check_Ligand->Check_Conditions Ligand OK Screen_Ligands Screen Bulky, e⁻-rich Ligands Check_Ligand->Screen_Ligands Inefficient OA Optimize_Loading Optimize Catalyst Loading Check_Conditions->Optimize_Loading Conditions OK Screen_Solvents Screen Solvents Check_Conditions->Screen_Solvents Solubility/Base Mismatch Screen_Bases Screen Bases Check_Conditions->Screen_Bases Solubility/Base Mismatch

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle and Common Pitfalls

CatalyticCycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (this compound) Deactivated_Pd Deactivated Pd Species Pd0->Deactivated_Pd Oxygen/Impurities Transmetalation_Complex L-Pd(II)(Ar)(R) OA_Complex->Transmetalation_Complex Transmetalation (Coupling Partner) Homocoupling Homocoupling Product OA_Complex->Homocoupling High Temp/ High Catalyst Loading Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_Complex->Product

Caption: The palladium catalytic cycle and common off-cycle deactivation pathways.

References

Technical Support Center: Purification of 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Phenolic Impurities

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the conversion of 3-bromophenol to 3-bromophenetole. A common challenge in this synthesis is the presence of unreacted 3-bromophenol in the crude product. Due to the similar structures of the starting material and the product, their separation can be non-trivial. This guide provides a comprehensive, field-proven resource for researchers, scientists, and drug development professionals to effectively remove residual 3-bromophenol, ensuring the high purity of the final this compound product.

The strategies outlined below are based on fundamental chemical principles that exploit the distinct physical and chemical properties of the two compounds.

Comparative Physicochemical Properties

Understanding the differences between 3-bromophenol and this compound is critical for selecting the appropriate purification strategy. The most significant distinctions lie in their acidity and polarity.

Property3-Bromophenol (Impurity)This compound (Product)Rationale for Separation
Chemical Class Phenol (Acidic)Ether (Neutral)The acidic proton of the phenol allows for selective deprotonation and separation via acid-base extraction.
pKa ~9.03[1][2][3][4][5]Not Applicable (Neutral)A moderately strong aqueous base will selectively convert the phenol to its water-soluble salt.
Polarity HighModerateThe hydroxyl group makes 3-bromophenol significantly more polar, enabling chromatographic separation.[6]
Boiling Point ~236 °C[1][2][3][7][8]~206 °C[9]The ~30 °C difference allows for separation by fractional distillation, though this can be less effective for trace impurities.
Melting Point ~33 °C[1][3][8][10]Liquid at room temp.N/A for liquid-phase separation.
Solubility Soluble in aqueous alkali[1]Insoluble in aqueous alkaliThis is the key principle behind liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and straightforward method for removing 3-bromophenol from my this compound product? A1: The most recommended method is a liquid-liquid extraction using a dilute aqueous solution of a strong base, such as 5% sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11] This technique, often called a "base wash" or "caustic wash," is highly efficient, rapid, and does not require specialized equipment beyond a separatory funnel. It exploits the acidic nature of the phenolic impurity.[11][12]

Q2: Why is 3-bromophenol acidic while this compound is not? A2: 3-Bromophenol possesses a hydroxyl (-OH) group directly attached to the benzene ring. The aromatic ring stabilizes the conjugate base (phenoxide ion) through resonance, making the proton acidic (pKa ≈ 9.03).[1] In this compound, the hydrogen has been replaced by an ethyl group (-OCH2CH3), forming an ether. Ethers lack this acidic proton and are therefore chemically neutral.

Q3: I performed a base wash, but my product is still impure. What went wrong? A3: Incomplete removal after a base wash can be due to several factors:

  • Insufficient Base: Not enough NaOH was used to deprotonate all the unreacted phenol.

  • Inefficient Mixing: The two layers (organic and aqueous) were not shaken vigorously enough for the acid-base reaction to occur completely at the interface.

  • Insufficient Washes: A single wash may not be enough. Performing two to three successive washes with fresh aqueous base is significantly more effective.

  • Emulsion Formation: A stable emulsion can trap the organic layer, preventing clean separation. See the troubleshooting guide below for how to resolve emulsions.

Q4: Can I use a weaker base like sodium bicarbonate (NaHCO₃)? A4: No, sodium bicarbonate is generally not effective for removing phenols.[13] The pKa of carbonic acid (H₂CO₃), which is formed when bicarbonate is protonated, is about 6.4. For an acid-base reaction to proceed favorably, the pKa of the starting acid (3-bromophenol, pKa ~9.03) must be lower than the pKa of the resulting conjugate acid (carbonic acid). Since 9.03 > 6.4, the equilibrium does not favor the formation of the phenoxide, and the extraction will be inefficient. You need a stronger base like NaOH, whose conjugate acid (water, pKa ~15.7) is much weaker than the phenol.

Q5: Is purification by distillation a viable option? A5: While there is a boiling point difference of approximately 30 °C, fractional distillation is often less practical for removing small amounts of a higher-boiling impurity. It can be energy-intensive, and achieving baseline separation may require a highly efficient distillation column. It is generally reserved for separating components present in more comparable quantities or when other methods are unsuitable.

Q6: How can I confirm that all the 3-bromophenol has been removed? A6: Thin-Layer Chromatography (TLC) is the quickest method. Spot your crude mixture, the purified product, and a standard of 3-bromophenol on the same plate. The more polar 3-bromophenol will have a lower Rf value than the this compound. Successful purification is indicated by the disappearance of the spot corresponding to 3-bromophenol in the product lane. For quantitative confirmation, NMR spectroscopy or GC-MS analysis can be employed.

Troubleshooting Guide 1: Liquid-Liquid Extraction with Aqueous Base

This is the primary method for purification, leveraging the acidity of the phenol.

Core Principle: Acid-Base Chemistry

The hydroxyl proton of 3-bromophenol is acidic and reacts with a strong base (like NaOH) to form the sodium 3-bromophenoxide salt. This salt is ionic and highly soluble in the aqueous phase. The this compound, being a neutral ether, remains dissolved in the organic solvent. This allows for their separation into two different liquid layers.[12][13][14]

Experimental Protocol
  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). The volume should be sufficient to ensure the mixture is fully dissolved, typically 10-20 times the volume of the crude oil.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add an equal volume of 5% aqueous NaOH solution to the funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (Note: Chlorinated solvents are typically denser than water; ethers and acetates are less dense).

  • Drain: Drain the aqueous layer (which now contains the sodium 3-bromophenoxide salt).

  • Repeat: Repeat steps 3-6 two more times with fresh portions of 5% NaOH solution to ensure complete removal of the phenol.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.[15]

  • Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[15][16] Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Workflow Diagram: Liquid-Liquid Extraction

G cluster_funnel Separatory Funnel cluster_layers Separated Layers A Crude Product (this compound + 3-Bromophenol) in Organic Solvent (e.g., Ether) B Add 5% Aqueous NaOH A->B C Shake & Vent B->C D Allow Layers to Separate C->D Organic Organic Layer (this compound) D->Organic Aqueous Aqueous Layer (Sodium 3-Bromophenoxide) D->Aqueous Process Wash with H₂O & Brine Dry over Na₂SO₄ Evaporate Solvent Organic->Process Discard Discard Aqueous Layers Aqueous->Discard Final Pure this compound Process->Final

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation (a cloudy, third layer that fails to separate)- Vigorous shaking with a dense organic solvent.- Presence of surfactants or other impurities.- Allow the funnel to sit undisturbed for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.- Filter the entire mixture through a pad of Celite.
Incomplete Phenol Removal (Confirmed by TLC) - Insufficient quantity of base.- Not enough washes performed.- Poor mixing.- Ensure a molar excess of NaOH is used.- Perform at least three separate washes with fresh NaOH solution.- Shake the funnel more vigorously and for a longer duration (e.g., 60 seconds).
Low Product Yield - Product is partially soluble in the aqueous layer.- Accidental discarding of the organic layer.- Perform a "back-extraction": acidify the combined aqueous layers with HCl and extract with ether to recover any lost product (this is generally not an issue for ethers but can be for other compound classes).- Carefully identify the organic and aqueous layers before draining. Add a drop of water to see which layer it joins.

Troubleshooting Guide 2: Silica Gel Column Chromatography

This method is an excellent alternative or secondary purification step, separating compounds based on their differential polarity.

Core Principle: Adsorption Chromatography

Silica gel is a highly polar stationary phase.[6][17] When the crude mixture is loaded onto the column, compounds will adhere to the silica to varying degrees. The more polar 3-bromophenol, with its hydrogen-bond-donating hydroxyl group, will adsorb more strongly to the silica than the less polar this compound.[6][18] By eluting with a solvent of appropriate polarity (the mobile phase), the less polar ether will travel down the column faster and be collected first, while the more polar phenol is retained longer.[19]

Experimental Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) where the this compound has an Rf of ~0.3-0.4 and is well-separated from the 3-bromophenol spot (which should be closer to the baseline).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in the minimum amount of the elution solvent. Carefully load this concentrated solution onto the top of the silica column.

  • Elution: Begin eluting with the solvent system determined by TLC. The less polar this compound will elute from the column first.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Workflow Diagram: Column Chromatography

G cluster_fractions Eluting Compounds A Prepare Silica Gel Slurry & Pack Column B Load Concentrated Crude Product on top of Silica A->B C Elute with Solvent System (e.g., Hexanes:EtOAc) B->C D Collect Fractions Sequentially C->D F1 Early Fractions: Pure this compound (Less Polar) F2 Late Fractions: 3-Bromophenol (More Polar) E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for purification via column chromatography.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (overlapping fractions)- Incorrect solvent system (too polar).- Column was overloaded with crude material.- Column was packed improperly (channeling).- Develop a better solvent system using TLC; the eluent may be too polar, causing all compounds to elute too quickly.- Use a larger column or less sample (a general rule is 20-50 parts silica to 1 part sample by weight).- Repack the column carefully, ensuring a homogenous bed free of cracks or air bubbles.
Compound Crashing (precipitating on the column)- The sample was not fully soluble in the eluent.- A sudden, drastic change in solvent polarity.- Load the sample in a stronger (more polar) solvent if necessary, but use the absolute minimum volume.- If using a gradient elution, increase the polarity gradually rather than in one large step.
Tailing of Phenol Spot on TLC/Column - The acidic nature of silica can cause strong, sometimes irreversible, binding of polar compounds like phenols.- Add a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This can improve peak shape by protonating the silica surface and reducing strong interactions.[18]

References

Common impurities in commercial 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial 3-Bromophenetole. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common issues related to impurities, analysis, and purification of this compound, providing not just protocols, but the scientific reasoning behind them to empower you in your experimental work.

Part 1: Frequently Asked Questions - Common Impurities & Their Origins

This section addresses the critical first step in troubleshooting: understanding the nature and origin of potential contaminants in your sample.

Q1: What are the most common impurities I should expect in commercial this compound, and where do they come from?

The impurity profile of commercial this compound is almost entirely dictated by its synthesis route. The most common industrial method is the Williamson ether synthesis, starting from 3-Bromophenol and an ethylating agent (like ethyl bromide or diethyl sulfate) in the presence of a base.

Therefore, impurities can be categorized into three main groups:

  • Starting Material-Related Impurities: These are impurities present in the initial 3-Bromophenol that are carried through the synthesis.

    • Isomeric Bromophenols (2- and 4-Bromophenol): The bromination of phenol is notoriously difficult to control perfectly to yield only the meta-isomer. Over-bromination can also occur.[1] If the starting 3-Bromophenol is not highly purified, isomeric bromophenols will be etherified alongside it, leading to 2-Bromophenetole and 4-Bromophenetole in the final product.

    • Dibromophenols: Polybromination of the initial phenol starting material can lead to various dibromophenol isomers. These will also undergo etherification to yield Dibromophenetoles .

  • Process-Related Impurities: These are substances that are unreacted starting materials, by-products of the main reaction, or residual reagents.

    • Unreacted 3-Bromophenol: Incomplete etherification is a common issue, leaving residual 3-Bromophenol in the final product. This is often the most common impurity.

    • Residual Solvents: Solvents like Dimethylformamide (DMF), acetonitrile, or toluene, if used during the reaction or workup, may be present in trace amounts.

  • Degradation Products: Aryl ethers can be susceptible to degradation, particularly if not stored correctly.

    • 3-Bromophenol: Exposure to strong acids, moisture, or prolonged exposure to light and heat can cause the hydrolysis of the ether linkage, leading to the formation of 3-Bromophenol. This is often the cause of product discoloration (yellowing or browning).

The following diagram illustrates these points of origin for common impurities.

G cluster_0 Precursor Synthesis (Phenol Bromination) cluster_1 Common Precursor Impurities cluster_2 Williamson Ether Synthesis cluster_3 Final Product & Impurities cluster_4 Potential Impurities in Final Product Phenol Phenol Br2 Br₂/FeBr₃ Crude3BP Crude 3-Bromophenol Br2->Crude3BP Bromination Pure3BP Purified 3-Bromophenol Crude3BP->Pure3BP Purification Impurity_2BP 2-Bromophenol Impurity_2BPh 2-Bromophenetole Impurity_2BP->Impurity_2BPh Carried Over & Etherified Impurity_4BP 4-Bromophenol Impurity_4BPh 4-Bromophenetole Impurity_4BP->Impurity_4BPh Carried Over & Etherified Impurity_DBP Dibromophenols Impurity_DBPh Dibromophenetoles Impurity_DBP->Impurity_DBPh Carried Over & Etherified Crude3BPh Crude this compound Pure3BP->Crude3BPh Etherification Impurity_3BP_final Unreacted 3-Bromophenol Pure3BP->Impurity_3BP_final Incomplete Reaction EtBr Ethylating Agent (e.g., C₂H₅Br) EtBr->Crude3BPh Base Base (e.g., K₂CO₃) Base->Crude3BPh FinalProduct Commercial this compound Crude3BPh->FinalProduct Purification Impurity_Deg Degradation Product (3-Bromophenol) FinalProduct->Impurity_Deg Degradation (Hydrolysis)

Caption: Origin of impurities in commercial this compound.

Part 2: Analytical Troubleshooting Guide

Accurate analysis is key to confirming purity and identifying issues. This section provides a practical guide to analyzing your this compound and interpreting the results.

Q2: How can I reliably test the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this compound due to its volatility and the excellent separation and identification capabilities of the technique.[2][3] It allows for the separation of closely related isomers and provides mass spectral data for unambiguous identification of unknown peaks.

This protocol provides a robust starting point for the analysis. The retention times of impurities will be relative to the main this compound peak.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • GC System: Agilent 6890 or similar, equipped with a 5973 Mass Selective Detector (MSD) or equivalent.

    • Column: A non-polar capillary column is ideal. For example, an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) provides excellent resolution for aromatic compounds.[4]

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection with a split ratio of 50:1. A higher split ratio prevents column overloading with the main component and improves the peak shape of trace impurities.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 amu.

  • Data Analysis & Interpretation:

    • The main peak will be this compound (m/z 200, 202).

    • Earlier Eluting Peaks: Likely residual solvents or more volatile fragments.

    • Peaks Eluting Near the Main Peak: These are often the isomeric impurities, 2-Bromophenetole and 4-Bromophenetole . They have the same mass spectrum (m/z 200, 202) but will separate chromatographically.

    • Later Eluting Peaks:

      • A peak with m/z 172, 174 is characteristic of 3-Bromophenol . Its hydroxyl group allows for stronger interaction with the column, resulting in a longer retention time compared to the ether.

      • Peaks with m/z 278, 280, 282 are indicative of Dibromophenetoles .

Q3: My chromatogram shows an unexpected peak. How can I tentatively identify it?

Use the mass spectrum of the unknown peak.

  • Check the Molecular Ion (M+): Look for the heaviest ions in the spectrum. Remember that bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A compound with one bromine atom will show two peaks of almost equal height, separated by 2 mass units (e.g., m/z 200 and 202 for bromophenetole). A dibrominated compound will show a 1:2:1 pattern (e.g., m/z 278, 280, 282).

  • Look for Characteristic Fragments:

    • Loss of an ethyl group (-29) from bromophenetole would give a fragment at m/z 171/173.

    • The presence of a strong peak at m/z 172/174 suggests a bromophenol impurity.

  • Compare to the Main Peak: If the unknown has a mass spectrum identical to this compound but a different retention time, it is almost certainly an isomer (2- or 4-Bromophenetole).

Q4: My this compound is yellow or brown, but the certificate of analysis says it's colorless. What happened?

Discoloration is a common sign of degradation. The primary cause is often slow hydrolysis of the ether back to 3-Bromophenol and subsequent oxidation of the phenol.[5] Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-type species.

  • Troubleshooting Steps:

    • Re-analyze the sample by GC-MS: Look for an increased peak corresponding to 3-Bromophenol.

    • Review Storage Conditions: Was the bottle left open? Was it exposed to direct sunlight or high temperatures? this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.

    • Consider Purification: If the discoloration is minor and the purity is still acceptable for your application, you may be able to use it as is. If not, purification by distillation is recommended (see Part 3).

Part 3: Purification Guides

When the purity of your this compound is not sufficient for your experimental needs, purification is necessary. This section provides a detailed protocol for the most effective method.

Q5: My this compound contains unreacted 3-Bromophenol and other isomers. How can I purify it?

Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.[1][5] The significant difference in boiling points between the phenetoles and the corresponding phenols allows for excellent separation.

This protocol is designed to remove both lower-boiling impurities (residual solvents) and higher-boiling impurities (bromophenols, dibromophenetoles).

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in the diagram below. Use a short, insulated Vigreux column for good separation with minimal product loss.[5]

    • Use a round-bottom flask of a size such that the liquid to be distilled fills it to about half to two-thirds of its volume.

    • Ensure all glass joints are well-sealed (use appropriate vacuum grease).

    • Place a stir bar in the distillation flask for smooth boiling.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation Procedure:

    • Initial Stripping (Optional): If you suspect significant amounts of low-boiling solvents, you can first distill at atmospheric pressure or under a gentle vacuum to remove the first fraction until the temperature begins to rise significantly.

    • Main Fractionation (Reduced Pressure):

      • Apply vacuum to the system (e.g., 10-20 mmHg).

      • Begin heating the distillation flask gently using a heating mantle.

      • Slowly increase the temperature. You will observe a ring of condensate rising up the Vigreux column. The rise should be slow and steady to ensure good separation.[6]

      • Collect Fractions:

        • Fore-run: Collect the first small fraction that comes over. This will contain any remaining volatile impurities.

        • Main Fraction: As the temperature stabilizes at the boiling point of this compound at your working pressure, switch to a new receiving flask. Collect the pure product while the temperature remains constant. The literature boiling point is 206°C at atmospheric pressure, which will be significantly lower under vacuum.

        • Final Fraction/Residue: As the distillation nears completion, the temperature may rise again, indicating the start of higher-boiling impurities distilling. Stop the distillation at this point. The residue in the flask will contain 3-Bromophenol and other high-boiling impurities.

    • Cooldown: Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and potentially cracking the hot glass.

  • Post-Purification Analysis:

    • Analyze a small sample of your collected main fraction by GC-MS using Protocol 2.1 to confirm its purity.

G cluster_0 Quality Control Workflow start Receive Commercial This compound gcms Perform GC-MS Analysis (Protocol 2.1) start->gcms decision Purity > 99%? No major impurity peaks? gcms->decision use Use in Experiment decision->use Yes purify Purify by Fractional Distillation (Protocol 3.1) decision->purify No reanalyze Re-analyze Purified Fraction by GC-MS purify->reanalyze reanalyze->decision Check Purity fail Contact Supplier/ Consider alternative source

References

Technical Support Center: Work-up Procedures for 3-Bromophenetole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Bromophenetole reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for common reactions involving this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the work-up of this compound reactions in a question-and-answer format.

Grignard Reactions

Q1: I've formed the Grignard reagent from this compound and magnesium. What is the best way to quench the reaction and why?

A1: The optimal quenching procedure for a Grignard reaction involving this compound depends on the scale of your reaction and the stability of your product. The primary goal is to protonate the magnesium alkoxide intermediate formed after the Grignard reagent has reacted with your electrophile, while also neutralizing any unreacted Grignard reagent.

For most applications, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is the recommended method.[1] Here’s why:

  • Mild Acidity: Saturated NH₄Cl is weakly acidic, which effectively protonates the alkoxide to yield the desired alcohol without subjecting the product to harsh acidic conditions that could potentially lead to side reactions.

  • Safety: It is a safer alternative to quenching directly with strong acids like HCl or H₂SO₄, which can cause a violent exothermic reaction with unreacted magnesium and Grignard reagent.[2]

  • Minimizing Emulsions: While not always guaranteed, quenching with NH₄Cl can sometimes lead to less persistent emulsions compared to quenching with water alone.

Troubleshooting Tip: If you observe the formation of a thick, unmanageable precipitate of magnesium salts, you can add a minimal amount of dilute acid (e.g., 1M HCl) dropwise to help dissolve them. However, be cautious as the ethoxy group of the phenetole moiety is generally stable to dilute acids but can be cleaved by concentrated strong acids, especially with heating.[3]

Q2: After quenching my Grignard reaction, I'm struggling with a persistent emulsion during the extractive work-up. How can I resolve this?

A2: Emulsion formation is a common challenge in the work-up of Grignard reactions, often caused by finely divided magnesium salts or other high-molecular-weight byproducts acting as surfactants.[4] Here are several strategies to break emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This can help to "salt out" the organic components and break the emulsion.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to stable emulsions while still allowing for extraction.[4]

  • Filtration through Celite®: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove these particulates and facilitate phase separation.[5]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[6]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the gradual separation of the layers.[5]

Q3: My Grignard reaction with this compound gave a low yield of the desired product, and I see a significant amount of phenetole in my crude NMR. What went wrong?

A3: The formation of phenetole as a major byproduct indicates that your Grignard reagent was protonated before it could react with your electrophile. This is a classic issue stemming from the presence of protic sources in your reaction.[7]

  • Inadequate Drying of Glassware and Reagents: Grignard reagents are extremely strong bases and will react with any trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous, and starting materials should be free of water.[8]

  • Atmospheric Moisture: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[8]

To avoid this, meticulous attention to anhydrous techniques is paramount.

Suzuki Coupling Reactions

Q1: How do I effectively remove the palladium catalyst and inorganic salts from my this compound Suzuki coupling reaction mixture?

A1: A standard work-up for a Suzuki coupling reaction involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[9] The inorganic salts (e.g., potassium carbonate, sodium carbonate) will dissolve in the aqueous layer, which can then be separated.

Removing the palladium catalyst can be more challenging as it can exist in various forms. Here’s a typical procedure:

  • Aqueous Wash: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Wash the organic layer sequentially with water and brine.

  • Filtration: If a heterogeneous palladium catalyst was used or if the homogeneous catalyst has precipitated as palladium black, you can filter the crude reaction mixture through a pad of Celite®.[10]

  • Adsorbent Treatment: For residual soluble palladium, you can stir the organic solution with an adsorbent like activated carbon or a thiol-based scavenger resin for a few hours, followed by filtration.[11]

Q2: I'm observing the formation of 3,3'-diethoxybiphenyl as a significant byproduct in my Suzuki coupling. How can I minimize this homocoupling?

A2: The formation of 3,3'-diethoxybiphenyl is a result of the homocoupling of your this compound starting material. This side reaction can be promoted by several factors:

  • Oxygen in the Reaction: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Oxygen can facilitate the homocoupling of the organoboron reagent and can also lead to the degradation of the palladium catalyst.

  • Catalyst Choice and Loading: The choice of palladium precursor and ligand can influence the extent of homocoupling. For instance, using pre-formed palladium complexes can sometimes give better results than generating the active catalyst in situ. Optimizing the catalyst loading is also crucial; too high a concentration can sometimes favor side reactions.

  • Base and Solvent: The choice of base and solvent can also play a role. It is often a matter of empirical optimization for your specific substrate combination.

Troubleshooting Workflow for Suzuki Coupling Work-up

Suzuki_Troubleshooting start Reaction Complete quench Quench with Water/Aqueous Base start->quench extract Extract with Organic Solvent quench->extract emulsion Emulsion Forms extract->emulsion Issue? wash Wash with Water & Brine dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate pd_residue Palladium Residue Present concentrate->pd_residue Issue? purify Purify (e.g., Column Chromatography) product Pure Product purify->product emulsion->wash No break_emulsion Break Emulsion: - Add Brine - Filter through Celite® - Centrifuge emulsion->break_emulsion Yes break_emulsion->wash pd_residue->purify No treat_pd Treat with Adsorbent: - Activated Carbon - Thiol Scavenger pd_residue->treat_pd Yes treat_pd->purify

Caption: Troubleshooting workflow for a typical Suzuki coupling work-up.

Buchwald-Hartwig Amination

Q1: What is a standard work-up procedure for a Buchwald-Hartwig amination of this compound?

A1: The work-up for a Buchwald-Hartwig amination is generally straightforward and aims to remove the palladium catalyst, phosphine ligand byproducts, and the inorganic base.

  • Filtration: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the inorganic base and any precipitated palladium species.[12]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine. This will remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired amine from non-polar byproducts and more polar ligand oxides.

Q2: I'm concerned about the stability of the ethoxy group in this compound under the basic conditions of the Buchwald-Hartwig reaction. Is ether cleavage a significant risk?

A2: The phenetole (ethyl phenyl ether) linkage is generally stable to the basic conditions employed in Buchwald-Hartwig aminations.[3] The bases typically used, such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), are not strong enough to cleave the aryl-oxygen bond. Cleavage of aryl ethers typically requires much harsher conditions, such as heating with strong acids like HBr or HI.[3] Therefore, you can be confident that the ethoxy group will remain intact during a standard Buchwald-Hartwig reaction and its basic work-up.

Experimental Protocols

Protocol 1: General Work-up for a Grignard Reaction with this compound
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise, add a saturated aqueous solution of NH₄Cl to quench the reaction. Monitor for any excessive exotherm.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Work-up for a Suzuki Coupling of this compound
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • If palladium residues are a concern, re-dissolve the crude product in a suitable solvent and stir with activated carbon for 1-2 hours, then filter through Celite®.

  • Purify the product by flash column chromatography.

Data Summary Table

Reaction TypeCommon Quenching AgentRecommended Extraction SolventsCommon Purification MethodPotential Byproducts
Grignard Reaction Saturated aq. NH₄ClDiethyl ether, Ethyl acetate, THFColumn ChromatographyPhenetole, Biphenyl derivatives
Suzuki Coupling WaterEthyl acetate, Toluene, DichloromethaneColumn ChromatographyHomocoupled products, Dehalogenated starting material
Buchwald-Hartwig WaterToluene, Ethyl acetate, DioxaneColumn ChromatographyDehalogenated starting material, Ligand oxides

Logical Relationship Diagram for Side Product Formation

Side_Products Start This compound Reaction Grignard Grignard Reaction Start->Grignard Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Protic_Source Protic Source (e.g., H₂O) Grignard->Protic_Source leads to High_Conc_Temp High [ArBr] or Temp Grignard->High_Conc_Temp can lead to Oxygen Oxygen Presence Suzuki->Oxygen can lead to Dehalogenation Phenetole (Hydrodehalogenation) Suzuki->Dehalogenation side reaction Buchwald->Dehalogenation side reaction Phenetole Phenetole (Protonation) Protic_Source->Phenetole Biphenyl 3,3'-Diethoxybiphenyl (Homocoupling) High_Conc_Temp->Biphenyl Oxygen->Biphenyl

Caption: Common side products and their causes in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 3-Bromophenetole and 3-Bromoanisole: Reactivity, Mechanism, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct C(sp²)–C(sp²) bonds.[1][2][3] Among the vast array of substrates, 3-bromoanisole and its homologue, 3-bromophenetole, are common building blocks in the synthesis of pharmaceuticals and advanced materials. While structurally similar, the subtle difference between their methoxy (–OCH₃) and ethoxy (–OC₂H₅) substituents can influence their reactivity. This guide provides an in-depth comparison of their performance in Suzuki coupling, grounded in mechanistic principles and supported by experimental data, to aid in catalyst selection and reaction optimization.

Section 1: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, especially for electron-rich aryl halides.[1][5]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, typically facilitated by a base.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][4][5]

The efficiency of this cycle, particularly the initial oxidative addition, is highly sensitive to the electronic and steric properties of the aryl halide substrate.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂(X) Pd(0)L2->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂(R²) OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product Boronic R²-B(OH)₂ + Base Boronic->Trans ArX ArX ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Electronic and Steric Profile Comparison

The primary difference between 3-bromoanisole and this compound lies in the alkyl portion of their alkoxy group. This seemingly minor change imparts subtle yet distinct electronic and steric characteristics.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating overall due to a strong resonance effect (+M) that outweighs their electron-withdrawing inductive effect (-I).[6] This electron donation increases the electron density of the aromatic ring, which can make the crucial oxidative addition step more challenging compared to electron-poor aryl halides.[4][7]

  • Inductive Effect: The ethoxy group has a slightly stronger electron-donating inductive effect than the methoxy group due to the presence of an additional methyl group.

  • Resonance Effect: The resonance donation from the oxygen lone pair into the aromatic ring is the dominant electronic feature for both.

At the meta position, the resonance effect is minimized, and the inductive effect is more influential.[6][8] Quantitative comparisons using Hammett constants (σm) show very similar, slightly electron-withdrawing characteristics at the meta position for both groups.

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation
Hammett Constant (σm) 0.120.10Both are weakly electron-withdrawing at the meta position, with the ethoxy group being marginally less so.[6]

This suggests that from a purely electronic standpoint, the difference in reactivity between 3-bromoanisole and this compound should be minimal, with a slight theoretical edge towards this compound being more reactive (less deactivated) due to its slightly weaker inductive pull at the meta position.

Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. While the substituent is at the meta-position, which is remote from the reaction center (the C-Br bond), significant steric hindrance is not expected to directly impede the approach of the palladium catalyst.[9] However, the choice of a bulky phosphine ligand on the catalyst is crucial for promoting reductive elimination and preventing side reactions.[1][10]

Section 3: Comparative Reactivity: A Data-Driven Analysis

A direct, side-by-side kinetic comparison of these two specific substrates under identical Suzuki conditions is not extensively documented in a single report. However, by collating data from various studies on electron-rich bromoarenes, a clear picture emerges: both substrates are considered challenging but effective coupling partners, with reactivity being highly dependent on the choice of catalyst, ligand, and base.

Generally, electron-rich aryl bromides require more robust catalytic systems than their electron-poor counterparts to achieve high yields.[4][7] The key to success lies in using highly active catalysts that can overcome the higher activation barrier for oxidative addition.

Key Trends from Experimental Data:

  • High Yields are Achievable: Numerous protocols report high to excellent yields for the Suzuki coupling of both 3-bromoanisole and this compound with various boronic acids.

  • Ligand is Critical: The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P is frequently reported to be essential for achieving high efficiency.[11] These ligands promote the formation of the active monoligated Pd(0) species necessary for oxidative addition to electron-rich substrates and facilitate the final reductive elimination step.[1][12]

  • Base and Solvent System: A moderately strong base like K₃PO₄ or K₂CO₃ in a polar aprotic solvent system (e.g., dioxane/water or toluene/water) is standard.[1][13]

Given the very similar electronic profiles, the observed reactivity in well-optimized systems is expected to be comparable. Any minor differences are likely to be within the range of experimental variability and can be easily compensated for by slight adjustments to reaction time or temperature.

Section 4: Optimized Protocols for Suzuki Coupling

The following protocols are representative of modern, effective conditions for the Suzuki coupling of electron-rich aryl bromides.

Experimental_Workflow cluster_protocol General Suzuki Coupling Workflow start Combine Aryl Bromide, Boronic Acid, & Base add_solvent Add Solvent (e.g., Dioxane/H₂O) start->add_solvent degas Degas Mixture (e.g., Ar sparging) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki Coupling of 3-Bromoanisole with Phenylboronic Acid

This protocol utilizes a common and robust palladium acetate/SPhos catalytic system.

Materials:

  • 3-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (Spheros-phos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-bromoanisole, phenylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos. Note: Pre-catalysts like SPhos-Pd-G3 can also be used for convenience and improved air stability.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.[2]

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-methoxybiphenyl.

Protocol 2: Suzuki Coupling of this compound with 4-Methylphenylboronic Acid

This protocol uses a pre-catalyst for operational simplicity.

Materials:

  • This compound (1.0 mmol, 201 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • XPhos Pd G3 (a pre-catalyst) (0.01 mmol, 8.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, 4-methylphenylboronic acid, potassium carbonate, and the XPhos Pd G3 pre-catalyst to a reaction vial with a stir bar.[14]

  • Remove the vial from the glovebox and add degassed toluene and water.

  • Seal the vial and heat the mixture to 110 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction for the consumption of the starting material.

  • After cooling, perform an aqueous workup as described in Protocol 1, using diethyl ether or ethyl acetate as the extraction solvent.

  • Purify the residue by flash chromatography to afford 3-ethoxy-4'-methylbiphenyl.

Conclusion

The Suzuki coupling reactivity of this compound and 3-bromoanisole is largely comparable. The subtle electronic differences between the methoxy and ethoxy groups are generally insufficient to cause a significant divergence in performance under optimized conditions. Both are classified as electron-rich aryl bromides and require the use of modern, highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands, to achieve high yields efficiently.

For researchers, the choice between these two building blocks should be guided by the desired properties of the final product rather than by a presumed difference in their cross-coupling reactivity. The provided protocols serve as robust starting points for the successful synthesis of biaryl compounds derived from either substrate.

References

A Comparative Guide to the Spectroscopic Confirmation of 3-Bromophenetole Identity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of reliable research. For substituted aromatic compounds like 3-Bromophenetole, a versatile building block, rigorous analytical validation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the identity of this compound and distinguish it from its structural isomers and potential impurities.

The Analytical Imperative: Why Multi-technique Confirmation is Crucial

Relying on a single analytical technique for structural elucidation can be misleading. Isomers, such as 2-Bromophenetole and 4-Bromophenetole, possess the same mass and elemental composition, rendering mass spectrometry alone insufficient for definitive identification.[1] Furthermore, impurities from the synthesis, such as residual starting materials (e.g., 3-bromophenol) or byproducts, can interfere with subsequent reactions or biological assays. A multi-pronged spectroscopic approach, leveraging the complementary nature of NMR, IR, and MS, provides a robust, self-validating system for structural confirmation.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a putative this compound sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep Dissolve sample in appropriate solvent (e.g., CDCl3 for NMR) NMR ¹H and ¹³C NMR Prep->NMR Analyze Sample IR Infrared (IR) Spectroscopy Prep->IR Analyze Sample MS Mass Spectrometry (MS) Prep->MS Analyze Sample Interpret Analyze spectra for key structural features NMR->Interpret Obtain Spectra IR->Interpret Obtain Spectra MS->Interpret Obtain Spectra Compare Compare with reference data and potential isomers Interpret->Compare Confirm Confirm identity and assess purity Compare->Confirm G MS MS Data (m/z 200/202) Confirms C8H9BrO Conclusion Identity Confirmed: This compound MS->Conclusion IR IR Data (C-O-C, no O-H) Confirms Ether, no Phenol IR->Conclusion NMR NMR Data (Aromatic Splitting, 6 signals in ¹³C) Confirms meta-substitution NMR->Conclusion

References

A Senior Application Scientist's Guide to Purity Determination of 3-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromophenetole (or 3-bromophenyl ethyl ether) is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this starting material is paramount, as even trace impurities can have significant downstream effects on reaction yield, product purity, and, in the case of active pharmaceutical ingredients (APIs), patient safety. This guide provides a comparative analysis of the primary analytical methods for determining the purity of this compound, offering field-proven insights into method selection, protocol design, and data interpretation for researchers, scientists, and drug development professionals.

The core challenge in analyzing this compound lies in effectively separating it from structurally similar impurities. These may include isomers (2- and 4-bromophenetole), starting materials like 3-bromophenol[1], or by-products from the ether synthesis. Therefore, the chosen analytical method must offer sufficient selectivity and sensitivity to resolve and quantify these potential contaminants.

Comparative Overview of Core Analytical Techniques

The primary techniques for assessing the purity of a semi-volatile organic molecule like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as powerful orthogonal techniques, primarily for structural confirmation and impurity identification rather than routine purity quantification.

FeatureGas Chromatography (GC-FID)Reversed-Phase HPLC (RP-HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][3][4]Separation based on hydrophobicity and partitioning between a polar mobile phase and a nonpolar stationary phase.[5][6][7]Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[8][9]
Primary Application Robust, high-resolution separation of volatile and semi-volatile compounds. Ideal for routine purity checks.[3][10]Versatile separation for a wide range of compounds, including non-volatile or thermally labile impurities.[11]Absolute purity determination without a specific reference standard; structural elucidation of impurities.[12][13]
Typical Column Fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).C18 (ODS) or C8 bonded silica column.[14]N/A
Mobile/Carrier Gas Inert gas (Helium, Hydrogen, or Nitrogen).[2]Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile, methanol).[6]Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detector Flame Ionization Detector (FID) for universal carbon response.UV/Vis or Diode Array Detector (DAD) for chromophoric compounds.NMR Probe
Pros High efficiency and resolution, excellent sensitivity with FID, robust and reliable.Broad applicability, room temperature operation prevents degradation of labile compounds.[11]Primary ratio method, provides structural information, non-destructive.[8][12]
Cons Requires analyte to be volatile and thermally stable.[15]Lower resolution than capillary GC, potential for peak co-elution with complex mixtures.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Strategic Workflow for Purity Analysis

A robust analytical strategy employs a primary chromatographic method for routine purity assessment and orthogonal methods for confirmation and impurity identification.

Purity_Workflow Figure 1. Logical Workflow for this compound Purity Analysis cluster_0 Initial Assessment cluster_1 Results & Decision cluster_2 Impurity Investigation (If Required) cluster_3 Final Reporting Sample This compound Sample PrimaryAssay Primary Purity Assay (GC-FID) Sample->PrimaryAssay Decision Purity > 99.5% and No Unknown Peaks? PrimaryAssay->Decision GCMS Impurity ID & Structure (GC-MS) Decision->GCMS No Report Certificate of Analysis Decision->Report Yes qNMR Orthogonal Confirmation & Absolute Purity (qNMR) GCMS->qNMR Confirm Structure qNMR->Report

Caption: A strategic workflow for the comprehensive purity analysis of this compound.

In-Depth Methodologies & Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Causality: GC is the method of choice for this compound due to its volatility. A non-polar stationary phase (like a DB-5 or equivalent) is selected because "like dissolves like"; the non-polar analyte will interact sufficiently with the column to achieve separation from slightly more or less polar impurities without excessive retention. The Flame Ionization Detector (FID) is chosen for its robust, linear response to carbon-containing compounds, making it ideal for calculating purity via the area percent method.[16][17]

Protocol Trustworthiness: To ensure the validity of results, the system's performance is verified before and during analysis using System Suitability Tests (SSTs).[18][19][20] This is a self-validating step mandated by regulatory bodies and outlined in pharmacopeias like the USP.[18][19][21]

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5, HP-5, or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split, with a split ratio of 50:1. This ratio is chosen to prevent column overloading with a neat or highly concentrated sample, ensuring sharp, symmetrical peaks.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Sample Preparation: Dissolve ~20 mg of this compound in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • System Suitability:

    • Prepare a solution containing this compound and a potential impurity (e.g., 3-bromophenol) at a concentration of ~0.1% of the main analyte.

    • Inject this solution six times.

    • Acceptance Criteria: The resolution between the two peaks must be ≥ 2.0, and the relative standard deviation (RSD) of the this compound peak area for the six replicates must be ≤ 2.0%.[20]

  • Analysis & Purity Calculation:

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100[16][22]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Causality: While GC is often preferred, HPLC serves as an excellent orthogonal or alternative method, particularly if non-volatile or thermally sensitive impurities are suspected. A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like this compound.[5][6][14] A mobile phase of acetonitrile and water is used to elute compounds based on their polarity; less polar compounds (like this compound) are retained longer. A Diode Array Detector (DAD) is advantageous as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[23]

Protocol Trustworthiness: As with GC, system suitability is critical. The validation of analytical procedures is guided by principles outlined in documents like ICH Q2(R1), ensuring the method is fit for its intended purpose.[24][25][26][27]

Experimental Protocol: RP-HPLC-UV/DAD

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA). (TFA is an ion-pairing agent that improves peak shape for any ionizable impurities).

    • B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Start at 60% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD, monitoring at 220 nm and 254 nm. Collect spectral data from 200-400 nm for purity analysis.

  • Sample Preparation: Dissolve ~10 mg of this compound in 25 mL of Acetonitrile/Water (50:50).

  • System Suitability: Similar to GC, a standard with a known impurity is used to verify resolution (≥ 2.0) and injection precision (RSD ≤ 2.0%).

  • Analysis & Purity Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent normalization method at 220 nm.

    • Use the DAD software to perform peak purity analysis on the this compound peak to check for spectral homogeneity.[23][28]

Orthogonal Methods for Impurity Identification

When unknown peaks are detected by GC or HPLC, hyphenated techniques are required for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying volatile and semi-volatile impurities.[29][30][31] The GC separates the components as described above, and each component is then introduced into the mass spectrometer. The MS provides a mass spectrum, which is a molecular fingerprint based on the mass-to-charge ratio of the compound and its fragments. This spectrum can be compared against spectral libraries (like NIST) for confident identification.[32]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the same compound.[8][12][13] By adding a known amount of a certified internal standard to a precisely weighed sample of this compound, the absolute purity can be calculated by comparing the integral of a specific proton signal from the analyte to that of the standard.[9] This technique is invaluable for certifying reference materials and for providing an orthogonal purity value that is independent of the response factors associated with chromatographic detectors.

Conclusion

For routine, high-throughput purity analysis of this compound, Gas Chromatography with FID detection is the recommended primary method due to its high resolution, robustness, and suitability for this volatile analyte. Reversed-Phase HPLC serves as a vital orthogonal technique, indispensable for detecting any potential non-volatile impurities and for providing method diversity, which is a cornerstone of sound analytical science.

When unknown impurities are encountered, a well-defined workflow leading to GC-MS analysis is essential for identification and risk assessment. For the highest level of metrological certainty, such as when qualifying a reference standard, qNMR provides an absolute measure of purity that is independent of chromatographic separation. The selection of the appropriate method or combination of methods will ultimately depend on the specific analytical objective, from routine quality control to in-depth impurity profiling in a drug development setting.

References

A Comparative Guide to Catalysts for 3-Bromophenetole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of aryl halides is a cornerstone for the construction of complex molecules that are pivotal in pharmaceuticals, materials science, and agrochemicals. 3-Bromophenetole, with its ethoxy and bromo substituents, presents a versatile scaffold for derivatization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst in these transformations is not merely a procedural detail but a critical determinant of reaction efficiency, yield, selectivity, and overall economic viability. This guide offers a comprehensive comparative analysis of different catalyst systems for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound, providing field-proven insights and supporting experimental data to inform your synthetic strategies.

The Crucial Role of the Catalyst System

The efficacy of a palladium-catalyzed cross-coupling reaction is intricately linked to the interplay between the palladium precursor, the ligand, the base, and the solvent system. The ligand, in particular, plays a paramount role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin coordination (for Heck), and reductive elimination. For a substrate like this compound, the electron-donating nature of the ethoxy group can influence the electron density at the carbon-bromine bond, thereby affecting the ease of oxidative addition.

This guide will delve into the performance of various catalyst systems for three key transformations of this compound, providing a comparative framework to aid in catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the case of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of this compound
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11012-24~85A classic, reliable catalyst, though may require longer reaction times and higher temperatures.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands like SPhos often lead to higher yields and can be effective for more challenging substrates.[2]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane854HighDppf is a versatile ligand, often providing good results under relatively mild conditions.[3]
Heterogeneous Pd/CK₂CO₃Water120 (Microwave)0.33HighOffers the advantage of easy catalyst removal and potential for recycling, aligning with green chemistry principles.[4]

Causality Behind Experimental Choices: The choice of a bulky and electron-rich phosphine ligand like SPhos is often driven by the need to promote the oxidative addition of the palladium(0) species to the aryl bromide and to facilitate the reductive elimination step. The use of aqueous solvent mixtures with inorganic bases like K₂CO₃ or K₃PO₄ is common, as it often enhances the rate of transmetalation and is environmentally benign.

Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.02 mmol, 2 mol%), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the mixture to 85 °C and stir for 4 hours.

  • Workup: After cooling, separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of this compound

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling an unsaturated halide with an alkene, leading to the synthesis of substituted alkenes.[5] For this compound, this reaction enables the introduction of vinyl groups, which are valuable synthons for further transformations.

Catalyst Performance Comparison for the Heck Reaction of this compound with Styrene
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrileReflux5HighA classic combination for the Heck reaction, often providing good yields.
Pd/CNa₂CO₃NMP1503HighA heterogeneous catalyst that can be effective, though sometimes requiring higher temperatures.[6]
Pd EnCat™Na₂CO₃NMP1503>95A microencapsulated palladium catalyst that often exhibits high activity and selectivity.[6]
Pd(OAc)₂ (ligandless)K₂CO₃DMF12012-24GoodLigandless conditions can be effective, particularly with more reactive aryl bromides.

Causality Behind Experimental Choices: The choice of base is critical in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle.[7] Organic bases like triethylamine or inorganic bases like potassium or sodium carbonate are commonly used. The solvent can also play a significant role, with polar aprotic solvents like DMF or NMP often being effective. The use of phosphine ligands can enhance catalyst stability and activity.

Experimental Protocol: Heck Reaction using Pd(OAc)₂
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Catalyst Performance Comparison for Buchwald-Hartwig Amination of this compound
Catalyst System (Pd Precursor / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / BINAPMorpholineNaOtBuToluene1103GoodA widely used catalyst system for a broad range of amines.[8]
Pd(OAc)₂ / XPhosAnilineK₃PO₄Toluene10012HighBulky, electron-rich ligands like XPhos are often highly effective, even for less reactive amines.
(SIPr)Pd(methallyl)ClMorpholineLHMDSTHF22<1>98A pre-catalyst that can exhibit very high activity at room temperature.[9]
Pd[P(o-Tolyl)₃]₂Secondary AminesNaOtBuToluene~100-GoodA first-generation catalyst system effective for many secondary amines.[10]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is crucial for the deprotonation of the amine and the regeneration of the active palladium(0) catalyst.[11] The selection of a bulky, electron-rich phosphine ligand is often necessary to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[12]

Experimental Protocol: Buchwald-Hartwig Amination using a Pre-catalyst
  • Reaction Setup: In a glovebox, charge a Schlenk tube with (SIPr)Pd(methallyl)Cl (0.03 mmol, 3.0 mol%), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Base Addition: Add LHMDS (1.0 M solution in THF, 1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography.

Visualizing the Workflow and Catalytic Cycles

To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams created using Graphviz (DOT language) illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

General Experimental Workflow

G reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Precursor + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Inert Atmosphere (Ar or N₂) & Heat solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Br Pd0->PdII_halide Oxidative Addition (Ar-Br) PdII_boronate Ar-Pd(II)L₂-Ar' PdII_halide->PdII_boronate Transmetalation (Ar'-B(OR)₂ + Base) PdII_boronate->Pd0 Reductive Elimination (Ar-Ar') Heck Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Br Pd0->PdII_halide Oxidative Addition (Ar-Br) PdII_alkene Ar-Pd(II)L₂(alkene) PdII_halide->PdII_alkene Olefin Coordination PdII_hydride H-Pd(II)L₂-Br PdII_alkene->PdII_hydride Carbopalladation & β-Hydride Elimination PdII_hydride->Pd0 Reductive Elimination (+ Base) Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Br Pd0->PdII_halide Oxidative Addition (Ar-Br) PdII_amido Ar-Pd(II)L₂(NR₂) PdII_halide->PdII_amido Amine Coordination & Deprotonation (+ Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR₂)

References

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromophenetole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is not merely a procedural step; it is the bedrock of reliable, reproducible science. 3-Bromophenetole and its derivatives are valuable scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive molecules.[1][2] An error in structural assignment—a misplaced substituent or an incorrect isomer—can invalidate downstream biological data and waste significant resources.

This guide provides an in-depth, field-proven strategy for validating the structure of this compound derivatives. We will move beyond simply listing techniques and instead focus on building a self-validating, orthogonal analytical framework. This approach, which combines data from multiple independent methods, provides the highest degree of confidence in your molecular structure. We will explore the "why" behind experimental choices, detailing not just the protocols but the scientific rationale that transforms data into irrefutable proof.

The Orthogonal Approach: A Framework for Confidence

The core principle of robust structural validation is orthogonality—the use of multiple, complementary analytical techniques where each method interrogates a different physical property of the molecule. This creates a self-reinforcing web of evidence. If Mass Spectrometry confirms the elemental composition, NMR defines the precise atomic connectivity, and FT-IR verifies the presence of key functional groups, the resulting structural assignment is virtually unassailable.

Orthogonal_Validation_Workflow cluster_0 Core Validation Techniques MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Signature Conclusion Unambiguous Structural Confirmation MS->Conclusion Convergent Data NMR Nuclear Magnetic Resonance (NMR) Defines C-H Framework & Connectivity NMR->Conclusion Convergent Data FTIR FT-IR Spectroscopy Identifies Key Functional Groups FTIR->Conclusion Convergent Data Compound Synthesized This compound Derivative Compound->MS Provides elemental formula Compound->NMR Provides structural backbone Compound->FTIR Provides functional group map

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first and most fundamental question is: "Did I make a molecule with the correct mass and elemental formula?" Mass spectrometry is the definitive technique to answer this.

Expertise & Causality: For halogenated compounds, MS offers a unique, built-in validation feature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass-to-charge units (m/z). This M and M+2 pattern is a powerful diagnostic signature that immediately confirms the presence of bromine in the molecule and its fragments. Its absence would be a major red flag.

Comparative Data: Expected MS Fragmentation

The fragmentation pattern provides a structural fingerprint. For this compound, electron impact (EI) ionization in a GC-MS experiment would be expected to produce characteristic fragments.

m/z (⁷⁹Br / ⁸¹Br)IntensityProposed FragmentRationale
200 / 202High[C₈H₉BrO]⁺ (Molecular Ion)The parent molecule. The ~1:1 ratio of these peaks is the first validation check.
172 / 174Medium[C₆H₄BrO]⁺Loss of the ethyl group (•C₂H₅), a common cleavage for ethers (beta-cleavage).[5]
93Low[C₆H₅O]⁺Loss of the bromine atom from the bromophenoxy cation.
77Low[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of the purified derivative in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C to ensure rapid volatilization.

  • Chromatographic Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature gradient, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This separates the analyte from any residual solvents or impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS source. Use standard Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40 to 350.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Verify the molecular ion peak exhibits the characteristic M/M+2 doublet with ~1:1 intensity, confirming the presence of one bromine atom.[3][4]

    • Analyze the fragmentation pattern and compare it to expected cleavage pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the "what" (mass), NMR spectroscopy defines the "where" (atomic connectivity). It provides an unambiguous map of the carbon-hydrogen framework.

Expertise & Causality: The beauty of NMR lies in its precision. For a this compound derivative, ¹H NMR will not only show the presence of the ethoxy group but will confirm its attachment to an oxygen atom through the characteristic quartet and triplet signals and their specific chemical shifts. Furthermore, the substitution pattern on the aromatic ring is explicitly defined by the chemical shifts, coupling constants, and integration of the aromatic protons.

¹H NMR: Mapping the Protons

Expected Data for this compound:

Signal TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Triplet~1.4t3H-O-CH₂-CH₃ The methyl protons are split into a triplet by the two adjacent methylene protons.
Quartet~4.0q2H-O-CH₂ -CH₃The methylene protons are deshielded by the oxygen atom and are split into a quartet by the three methyl protons.
Multiplets~6.8 - 7.2m4HAromatic protonsThe protons on the substituted benzene ring will appear as a series of complex multiplets.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a 2-second relaxation delay, and 16 scans.

  • Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as the reference.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

FT-IR Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence or absence of key functional groups. It acts as a crucial check to confirm that a desired chemical transformation has occurred.

Expertise & Causality: When synthesizing a phenetole derivative from a phenol, the most critical transformation is the conversion of the hydroxyl (-OH) group to an ether (-O-) group. FT-IR provides a definitive way to validate this. The disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹) from the starting material's spectrum and the appearance of a strong, characteristic C-O-C stretching band in the product's spectrum is conclusive evidence of successful etherification.

Comparative FT-IR Data: Phenol vs. Phenetole
Functional GroupStarting Material (3-Bromophenol)Product (this compound Derivative)Rationale of Change
O-H Stretch (Alcohol/Phenol) Strong, broad peak ~3200-3600 cm⁻¹Absent Confirms consumption of the starting phenol.
C-O-C Stretch (Aryl Ether) AbsentStrong peak ~1250 cm⁻¹ [8][9][10]Confirms the formation of the aryl ether linkage.
C(sp³)-H Stretch (Aliphatic) AbsentPeaks ~2850-3000 cm⁻¹Confirms the addition of the ethyl group.
C(sp²)-H Stretch (Aromatic) Peak >3000 cm⁻¹Peak >3000 cm⁻¹Unchanged, as the aromatic ring remains.
C=C Stretch (Aromatic) Peaks ~1450-1600 cm⁻¹Peaks ~1450-1600 cm⁻¹Unchanged, as the aromatic ring remains.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified compound directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected frequencies for the product and the starting material to confirm the chemical transformation.

Decision Workflow and Technique Comparison

The choice of which techniques to use, and in what order, depends on the research goal. For the synthesis of a novel derivative, a full suite of orthogonal analyses is mandatory. For routine checks of a known reaction, a more streamlined approach may be justified.

Decision_Workflow start Start: Structural Validation Task is_novel Is the derivative a novel compound? start->is_novel full_analysis Perform Full Orthogonal Analysis: 1. GC-MS (Mass & Purity) 2. 1H & 13C NMR (Structure) 3. FT-IR (Functional Groups) is_novel->full_analysis Yes routine_check Perform Routine Confirmation: 1. 1H NMR (Key signals) 2. LC-MS (Mass & Purity) is_novel->routine_check No end_success Structure Validated full_analysis->end_success compare Data consistent with known structure? routine_check->compare compare->end_success Yes end_fail Structure NOT Validated Re-purify or Re-synthesize compare->end_fail No

Caption: Decision workflow for selecting validation techniques.

Summary Comparison of Core Techniques
TechniqueInformation ProvidedSample AmountDestructive?Key Strength for this Application
Mass Spec (MS) Molecular weight, elemental formula, purity (GC/LC)< 1 mgYesUnambiguous confirmation of bromine via the M/M+2 isotopic pattern.
NMR Spectroscopy Atomic connectivity, stereochemistry, isomerism5-10 mgNoProvides the definitive C-H structural blueprint of the molecule.
FT-IR Spectroscopy Presence/absence of functional groups< 1 mgNoRapidly confirms the success of the etherification reaction.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous, multi-faceted approach. Relying on a single piece of data is insufficient and scientifically unsound. By adopting an orthogonal strategy—using Mass Spectrometry to confirm the mass and bromine presence, NMR to elucidate the precise atomic framework, and FT-IR to verify the functional group transformation—researchers can build an unshakeable foundation of evidence. This methodical, self-validating system ensures that subsequent biological or material science investigations are based on a molecule of known identity and integrity, upholding the highest standards of scientific research.

References

Benchmarking the synthesis of 3-Bromophenetole against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of substituted aromatic ethers like 3-Bromophenetole is of paramount importance. This guide provides a comprehensive technical comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations. The insights and data presented herein are intended to empower researchers to make informed decisions in the selection of the most appropriate synthetic strategy for their specific research and development needs.

Introduction to this compound and its Synthetic Challenges

This compound, a substituted phenetole, serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with novel electronic properties. The core challenge in its synthesis lies in the efficient and selective formation of the ether linkage to the sterically and electronically influenced aromatic ring of 3-bromophenol. This guide will benchmark the classical Williamson ether synthesis against modern palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig and Ullmann condensations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established methods. This section will delve into the mechanistic underpinnings and practical execution of the most prominent routes, supported by experimental data.

Williamson Ether Synthesis: The Workhorse Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile displaces a halide from an alkyl halide.[1]

Mechanism: The synthesis of this compound via this route involves the deprotonation of 3-bromophenol with a suitable base to form the corresponding phenoxide. This is followed by the nucleophilic attack of the phenoxide on an ethylating agent, typically ethyl bromide or ethyl iodide.

Causality of Experimental Choices: The choice of a strong base is critical to ensure complete deprotonation of the phenol, which is more acidic than aliphatic alcohols but still requires a potent base to drive the equilibrium towards the phenoxide.[2] The selection of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile.

Experimental Protocol:

  • Step 1: Deprotonation: To a solution of 3-bromophenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Step 2: Alkylation: Add ethyl bromide (1.2 eq.) to the mixture.

  • Step 3: Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers or, in this case, an alkyl aryl ether.[4][5] It is a valuable alternative to the Williamson synthesis, particularly when dealing with less reactive aryl halides.

Mechanism: The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the ethyl halide, followed by reductive elimination to yield the ether product.

Causality of Experimental Choices: The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper.[4] However, the use of ligands and more soluble copper salts can facilitate the reaction under milder conditions. The choice of a high-boiling polar solvent is typical to ensure the reaction proceeds at an adequate rate.

Experimental Protocol:

  • Step 1: Catalyst and Reagent Preparation: In a reaction vessel, combine 3-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

  • Step 2: Reaction: Add ethyl iodide (1.5 eq.) and a high-boiling solvent such as pyridine or DMF.

  • Step 3: Heating: Heat the mixture to 120-150°C under an inert atmosphere.

  • Step 4: Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

Buchwald-Hartwig O-Arylation: A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers under relatively mild conditions.[3][6]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination of the ether product.

Causality of Experimental Choices: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the reaction.

Experimental Protocol:

  • Step 1: Catalyst Pre-formation (or in situ generation): In a glovebox, combine a palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and a suitable phosphine ligand (e.g., a biaryl phosphine, 0.04 eq.).

  • Step 2: Reaction Setup: To a reaction tube, add 1,3-dibromobenzene (1.0 eq.), ethanol (1.5 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.) in an anhydrous, aprotic solvent like toluene.

  • Step 3: Reaction: Add the catalyst to the reaction mixture and heat to 80-110°C under an inert atmosphere.

  • Step 4: Work-up and Purification: After the reaction is complete, cool the mixture, filter off the solids, and purify the product from the filtrate by column chromatography.

Performance Benchmarking

Synthetic RouteTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis 75-9060-804-8Well-established, readily available reagents, generally high yields.Requires a strong base, potential for side reactions with more complex substrates.
Ullmann Condensation 60-80120-15012-24Good for less reactive aryl halides, tolerant of various functional groups.High reaction temperatures, often requires stoichiometric copper, potential for metal contamination.[4]
Buchwald-Hartwig O-Arylation 70-9580-1108-16Mild reaction conditions, high functional group tolerance, high yields.Requires expensive palladium catalysts and ligands, sensitive to air and moisture.[6]

Greener Synthesis and Modern Variations

In line with the principles of green chemistry, recent advancements have focused on developing more environmentally benign methods for ether synthesis.

  • Microwave-Assisted Williamson Ether Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the Williamson ether synthesis.[7][8] This is due to efficient and rapid heating of the reaction mixture.

  • Phase-Transfer Catalysis (PTC): PTC can be employed in the Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase, often allowing for milder reaction conditions and the use of less hazardous solvents.[9]

  • Greener Solvents: The replacement of traditional polar aprotic solvents with more environmentally friendly alternatives is an active area of research.

Experimental Workflows and Logical Relationships

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and limitations. The Williamson ether synthesis remains a robust and cost-effective method, particularly for large-scale production, and can be further optimized through microwave assistance or phase-transfer catalysis. The Ullmann condensation offers a viable, albeit often more forcing, alternative. For syntheses requiring high functional group tolerance and mild conditions, the Buchwald-Hartwig O-arylation stands out as a powerful, modern technique, despite the higher cost of the catalytic system. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the chemical complexity of the starting materials.

References

A Senior Application Scientist's Guide to the Reactivity of Ortho, Meta, and Para-Bromophenetole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthetic planning and process optimization. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromophenetole. We will explore how the positional isomerism of the bromo and ethoxy groups dictates their behavior across a range of common and synthetically valuable organic transformations. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems.

Isomer Overview and Physicochemical Properties

The three isomers of bromophenetole—2-bromophenetole (ortho), 3-bromophenetole (meta), and 4-bromophenetole (para)—share the same molecular formula (C₈H₉BrO) but differ in the substitution pattern on the benzene ring. This seemingly subtle difference leads to distinct physical properties and, more importantly, divergent chemical reactivity.

Table 1: Physicochemical Properties of Bromophenetole Isomers

PropertyOrtho-BromophenetoleMeta-BromophenetolePara-Bromophenetole
CAS Number 589-99-12655-84-7588-96-5
Molecular Weight 201.06 g/mol 201.06 g/mol 201.06 g/mol
Boiling Point ~224 °C206 °C[1]233 °C[2][3][4][5]
Melting Point N/A (liquid at RT)N/A (liquid at RT)4 °C[2][3][4][5]
Density ~1.4 g/mL1.481 g/mL at 25 °C[1]1.407 g/mL at 25 °C[3][6]

Note: Data for ortho-bromophenetole is less commonly reported in readily accessible databases.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromophenetole isomers in these transformations is heavily influenced by both steric and electronic factors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is highly sensitive to steric hindrance around the carbon-bromine bond.

Expected Reactivity Trend: Para > Meta >> Ortho

  • Para-bromophenetole: This isomer is the most reactive. The bromine atom is sterically unhindered, allowing for efficient oxidative addition to the palladium(0) catalyst. The ethoxy group, being para to the bromine, exerts a minimal steric influence on the reaction center.

  • Meta-bromophenetole: The reactivity of the meta isomer is generally slightly lower than the para isomer. The ethoxy group in the meta position does not significantly hinder the bromine atom, but it also does not provide any electronic assistance to the oxidative addition step.

  • Ortho-bromophenetole: This isomer is significantly less reactive. The bulky ethoxy group adjacent to the bromine atom creates substantial steric hindrance, which impedes the approach of the palladium catalyst for the crucial oxidative addition step. This often leads to lower yields and requires more forcing reaction conditions.

Suzuki_Miyaura_Reactivity Para-bromophenetole Para-bromophenetole High Reactivity High Reactivity Para-bromophenetole->High Reactivity Unhindered C-Br bond Meta-bromophenetole Meta-bromophenetole Moderate Reactivity Moderate Reactivity Meta-bromophenetole->Moderate Reactivity Minimal steric hindrance Ortho-bromophenetole Ortho-bromophenetole Low Reactivity Low Reactivity Ortho-bromophenetole->Low Reactivity Significant steric hindrance

Caption: Predicted reactivity of bromophenetole isomers in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, this reaction is sensitive to steric bulk at the ortho position.

Expected Reactivity Trend: Para > Meta >> Ortho

The rationale for this trend mirrors that of the Suzuki coupling. The oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-limiting step. The steric shield provided by the adjacent ethoxy group in the ortho isomer significantly slows down this process. Consequently, harsher conditions, more specialized and bulky phosphine ligands, or longer reaction times are often necessary to achieve reasonable yields with the ortho isomer.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. While generally a robust reaction, the success and ease of formation can be influenced by the substrate's structure.

Expected Ease of Formation: Para ≈ Meta > Ortho

  • Para- and Meta-bromophenetole: The formation of Grignard reagents from these isomers is expected to proceed readily under standard anhydrous conditions.

  • Ortho-bromophenetole: The formation of the Grignard reagent from the ortho isomer can be more challenging. While the steric hindrance from the adjacent ethoxy group is less of a factor for the small magnesium atom to insert into the C-Br bond, potential side reactions can be an issue. For instance, the proximity of the ethoxy group might lead to complexation with the magnesium surface or intramolecular reactions of the formed Grignard reagent.

Grignard_Formation cluster_isomers Bromophenetole Isomers Para Para Grignard Reagent Grignard Reagent Para->Grignard Reagent Readily formed Meta Meta Meta->Grignard Reagent Readily formed Ortho Ortho Ortho->Grignard Reagent Potentially challenging (side reactions)

Caption: Ease of Grignard reagent formation from bromophenetole isomers.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile and attacks an electrophile. The existing substituents on the ring direct the position of the incoming electrophile.

  • Ethoxy Group (-OEt): A strongly activating, ortho, para-directing group due to its +R (resonance) effect, which outweighs its -I (inductive) effect.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group. It is deactivating due to its strong -I effect, but the lone pairs on the bromine can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions.

The interplay of these two groups determines the regioselectivity of EAS reactions on bromophenetole isomers.

  • Para-bromophenetole: The ethoxy group will direct incoming electrophiles to the positions ortho to it (and meta to the bromine). The bromine will direct to the positions ortho to it (and meta to the ethoxy group). Since the ethoxy group is a much stronger activating group, substitution will occur primarily at the positions ortho to the ethoxy group.

  • Meta-bromophenetole: The directing effects of the two groups are more complex. The ethoxy group directs to its ortho and para positions. The bromo group directs to its ortho and para positions. The positions ortho to the ethoxy group and ortho/para to the bromo group will be the most activated.

  • Ortho-bromophenetole: The ethoxy group directs to its para position (which is also ortho to the bromine) and its other ortho position. The bromine directs to its para position (which is also ortho to the ethoxy group). Steric hindrance will likely play a significant role in determining the major product, with substitution at the less hindered positions being favored.

A study on the nitration of anisole (methoxybenzene) shows a preference for the para-substituted product over the ortho-substituted product, which can be attributed to the steric hindrance of the methoxy group. A similar trend would be expected for phenetole.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to activate it towards nucleophilic attack. The ethoxy group is an electron-donating group (EDG), which deactivates the ring towards SNAr.

Therefore, all three isomers of bromophenetole are generally unreactive towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, very harsh conditions (high temperature and pressure) or a different reaction mechanism, such as the benzyne mechanism involving a strong base like sodium amide, would be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromophenetole Isomers

This protocol is a general guideline and may require optimization for each specific isomer and coupling partner.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromophenetole isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Reagent Formation from Bromophenetole Isomers

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of the bromophenetole isomer (1.0 equiv) in anhydrous diethyl ether or THF via the dropping funnel to cover the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Addition: Once the reaction has initiated, add the remaining bromophenetole solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is then ready for reaction with an electrophile.

Conclusion

The reactivity of ortho, meta, and para-bromophenetole isomers is a clear demonstration of the profound influence of substituent position on the chemical behavior of aromatic compounds. In palladium-catalyzed cross-coupling reactions and Grignard reagent formation, steric hindrance is a dominant factor, leading to a general reactivity order of para > meta >> ortho . In electrophilic aromatic substitution, the interplay between the activating, ortho, para-directing ethoxy group and the deactivating, ortho, para-directing bromo group governs the regiochemical outcome. Conversely, all isomers are generally unreactive towards nucleophilic aromatic substitution due to the electron-donating nature of the ethoxy group. This comprehensive understanding is crucial for the strategic design of synthetic routes and the development of robust chemical processes.

References

A Comparative Guide to Alternative Reagents for the Etherification of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the etherification of 3-bromophenol is a critical transformation, yielding versatile intermediates for a wide array of applications, including the synthesis of pharmaceuticals and agrochemicals. The choice of reagents and methodology for this C-O bond formation can significantly impact reaction efficiency, yield, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of alternative reagents and protocols for the etherification of 3-bromophenol, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, prized for its simplicity and broad applicability.[1] The reaction proceeds via an SN2 mechanism, wherein a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[2]

Mechanistic Rationale

The choice of a moderately strong base, such as potassium carbonate, is crucial for the efficient deprotonation of the acidic phenolic proton of 3-bromophenol. The resulting 3-bromophenoxide is a potent nucleophile. The selection of a primary alkyl halide is paramount to favor the SN2 pathway and minimize the competing E2 elimination, which is more prevalent with secondary and tertiary halides.[3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide Anion 3-Bromophenol->3-Bromophenoxide Base K2CO3 K2CO3 K2CO3->3-Bromophenoxide KHCO3 KHCO3 Ether_Product 3-Bromo-alkoxybenzene 3-Bromophenoxide->Ether_Product SN2 Attack Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->Ether_Product KX KX

Caption: Workflow for the Williamson Ether Synthesis of 3-Bromophenol.

Experimental Protocol: Synthesis of 3-Bromo-1-(pentyloxy)benzene[4]
  • To a solution of 3-bromophenol (5.0 g) in dimethylformamide (60 mL), add potassium carbonate (6.0 g).

  • Add 1-bromopentane (4.3 mL) to the mixture.

  • Heat the reaction mixture to 60°C for 6 hours.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with diethyl ether and wash with water and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude oil by silica gel chromatography (eluent: 3:2 hexane:ether) to yield the product as a clear oil.

Modern Cross-Coupling Strategies

For the synthesis of diaryl ethers, where the Williamson synthesis is not applicable, modern cross-coupling reactions offer powerful alternatives.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[4] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. However, modern advancements have led to milder conditions with catalytic amounts of copper, often supported by ligands.[5]

Mechanistic Considerations

The reaction is believed to proceed through a Cu(I) catalytic cycle. The phenoxide coordinates to the copper center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the Cu(I) catalyst. The use of ligands, such as picolinic acid, can stabilize the copper intermediates and facilitate the catalytic cycle, allowing for lower reaction temperatures.[6]

Ullmann_Condensation CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Phenoxide Complex CuI->Cu_Phenoxide + Phenoxide Phenoxide 3-Bromophenoxide CuIII_Intermediate Cu(III) Intermediate Cu_Phenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) Aryl_Halide Aryl Halide (Ar-X) Diaryl_Ether Diaryl Ether Product CuIII_Intermediate->Diaryl_Ether Reductive Elimination Diaryl_Ether->CuI Regenerates Catalyst

Caption: Catalytic Cycle of the Ullmann Condensation.

Representative Experimental Protocol
  • In an oven-dried screw-cap test tube, combine copper(I) iodide (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), the aryl halide (1.0 mmol), 3-bromophenol (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[6]

  • Add a high-boiling polar solvent such as DMSO or DMAc.[5]

  • Seal the tube and heat the mixture at 100-140°C until the starting materials are consumed (monitored by TLC or GC).

  • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers.[7] This reaction often proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.[8]

Mechanistic Insights

The catalytic cycle involves a Pd(0) species.[9] Oxidative addition of the aryl halide to the Pd(0) catalyst forms a Pd(II) complex. Subsequent coordination of the phenoxide and reductive elimination yields the aryl ether and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often promoting higher catalytic activity.[8]

Buchwald_Hartwig_Coupling Pd0L2 Pd(0)L2 Catalyst PdII_Complex Oxidative Addition Complex (L2)Pd(Ar)(X) Pd0L2->PdII_Complex + Ar-X (Oxidative Addition) Aryl_Halide Aryl Halide (Ar-X) PdII_Phenoxide Pd(II)-Phenoxide Complex PdII_Complex->PdII_Phenoxide + Phenoxide Phenoxide 3-Bromophenoxide Aryl_Ether Aryl Ether Product PdII_Phenoxide->Aryl_Ether Reductive Elimination Aryl_Ether->Pd0L2 Regenerates Catalyst

Caption: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling.

Representative Experimental Protocol
  • To a reaction vessel, add a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine, 4 mol%).

  • Add 3-bromophenol (1.2 mmol), the aryl halide (1.0 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).[8]

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at 80-110°C until completion.

  • After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Alternative Activation: The Mitsunobu Reaction

The Mitsunobu reaction offers a unique approach to etherification by activating the alcohol (in this case, 3-bromophenol) rather than the alkylating agent.[10] This reaction is particularly useful for the synthesis of ethers from primary or secondary alcohols and proceeds with inversion of stereochemistry, although this is not relevant for an achiral phenol.

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of triphenylphosphine on an azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[2] This intermediate deprotonates the phenol. The resulting phenoxide then attacks the phosphorus atom, forming an oxyphosphonium salt, which is a good leaving group. Finally, the conjugate base of the acidic nucleophile (the alcohol to be coupled) displaces the triphenylphosphine oxide in an SN2 fashion.[4]

Mitsunobu_Reaction cluster_activation Activation cluster_substitution Substitution PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + 3-Bromophenol 3-Bromophenol 3-Bromophenol Ether_Product 3-Bromo-alkoxybenzene Oxyphosphonium->Ether_Product + R-OH (SN2) Alcohol Alcohol (R-OH) TPPO Triphenylphosphine Oxide

Caption: Simplified Workflow of the Mitsunobu Reaction.

Representative Experimental Protocol[12]
  • Dissolve 3-bromophenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes).

  • Add the alcohol to be coupled (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants located in different immiscible phases. For the etherification of 3-bromophenol, PTC can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide.

Principle of Operation

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, forms an ion pair with the phenoxide anion.[11] This lipophilic ion pair is soluble in the organic phase, where it can readily react with the alkyl halide. This method can lead to higher yields, milder reaction conditions, and may not require strictly anhydrous solvents.

PTC_Etherification cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenoxide_Aq 3-Bromophenoxide (ArO-) Ion_Pair [PTC+ArO-] (Lipophilic Ion Pair) Phenoxide_Aq->Ion_Pair + PTC+X- Base Base (e.g., NaOH) PTC_Aq PTC+X- Alkyl_Halide_Org Alkyl Halide (R-X) Ether_Org Ether Product (Ar-O-R) Alkyl_Halide_Org->Ether_Org PTC_Org PTC+X- Ether_Org->PTC_Org Regenerates PTC Ion_Pair->Alkyl_Halide_Org Reaction

References

Safety Operating Guide

Mastering the Safe Handling of 3-Bromophenetole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical and chemical synthesis, the introduction of novel reagents is a constant. Among these, 3-Bromophenetole (CAS No. 2655-84-7), also known as 1-Bromo-3-ethoxybenzene, serves as a valuable intermediate. However, its utility is matched by a clear need for rigorous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the why and how of safely integrating this compound into your workflows, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Risks of this compound

Before any handling, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with specific risks that dictate our handling procedures. The primary hazards are summarized below.[1][2][3][4]

Hazard ClassificationGHS Hazard StatementDescription
Skin Irritation (Category 2)H315Causes skin irritation upon contact.[1][3][4]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.[1][3][4]

The causality behind these classifications lies in the chemical nature of this compound. As a halogenated aromatic ether, it can interact with biological tissues, leading to irritation. Skin contact can lead to localized redness and discomfort, while eye contact can result in significant irritation. Inhalation of vapors may irritate the respiratory tract.[1][3][4] Therefore, our entire safety strategy is built around preventing these three routes of exposure.

The Hierarchy of Controls: Engineering a Safe Environment

The most effective way to mitigate risk is to engineer it out of the process. This is the foundation of a safe laboratory environment.

Primary Engineering Control: The Chemical Fume Hood

All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. The fume hood serves as the primary barrier, capturing vapors at the source and preventing their release into the laboratory atmosphere. This directly addresses the respiratory irritation hazard (H335). Ensure that the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are primary, a robust PPE protocol is mandatory to protect against accidental contact. Each component is chosen to counter a specific hazard.

  • Eye and Face Protection: Given the serious eye irritation risk (H319), standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to the goggles.[5]

  • Hand Protection: To prevent skin irritation (H315), appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for incidental contact. However, it is crucial to inspect gloves before each use and to change them immediately if contamination is suspected. For more prolonged handling or in situations with a greater splash risk, consider double-gloving or using gloves with a longer cuff. Always wash hands thoroughly after removing gloves.[3][5]

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin on the arms and body. Ensure it is fully buttoned. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be required. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Operational Protocols: From Receipt to Disposal

A self-validating safety system involves standardized procedures for every stage of the chemical's lifecycle in the lab.

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Safe Handling and Use:

  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible.[6] Assemble all necessary equipment and reagents within the fume hood.

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Reaction Setup: When setting up reactions, ensure that all joints are properly sealed to prevent the escape of vapors.

  • Post-Procedure: After completing your work, decontaminate any surfaces that may have come into contact with this compound.

Emergency Procedures: Planning for the Unexpected

Spill Response:

In the event of a spill, the following steps should be taken. This workflow is designed to safely contain and clean up a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Location evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Contaminated Material into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Seal and Label Hazardous Waste decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for handling a this compound spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring that hazardous materials do not harm the environment.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.

Disposal Procedure:

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7] Follow all local, state, and federal regulations for hazardous chemical waste. Never dispose of this compound down the drain.[3]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophenetole
Reactant of Route 2
Reactant of Route 2
3-Bromophenetole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.